3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H26O7 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
[8-[2-(3-methylbut-2-enoyloxy)propan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C24H26O7/c1-7-14(4)23(27)30-21-19-16(10-8-15-9-11-17(25)29-20(15)19)28-22(21)24(5,6)31-18(26)12-13(2)3/h7-12,21-22H,1-6H3/b14-7+ |
InChI Key |
XAQHSTCVGOTLHK-VGOFMYFVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Botanical Origins of 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural sources of the complex coumarin (B35378), 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol. This document is intended to serve as a comprehensive resource, detailing the botanical origins and outlining the methodologies for its extraction and isolation.
Primary Natural Source: Mikania trachypleura
The principal scientifically documented natural source of this compound is the plant species Mikania trachypleura B.L.Rob.[1][2]. This species belongs to the genus Mikania, a member of the Asteraceae (Compositae) family, commonly known as the daisy or sunflower family. While the broader Peucedanum genus is a rich source of various coumarins, current scientific literature does not explicitly list this compound as a constituent of commonly studied species like Peucedanum praeruptorum.
Table 1: Natural Source and Chemical Classification
| Parameter | Description |
| Compound Name | This compound |
| CAS Number | 1221686-60-7[1][3][4][5] |
| Compound Type | Dihydropyranocoumarin |
| Primary Natural Source | Mikania trachypleura B.L.Rob.[1][2] |
| Plant Family | Asteraceae (Compositae) |
Experimental Protocols: Isolation of Dihydropyranocoumarins
1. Plant Material Collection and Preparation:
-
The aerial parts (leaves and stems) of Mikania trachypleura are collected.
-
The plant material is air-dried in a shaded, well-ventilated area to prevent the degradation of thermolabile compounds.
-
The dried material is then ground into a fine powder to increase the surface area for efficient solvent extraction.
2. Extraction:
-
The powdered plant material is subjected to solvent extraction, typically using a non-polar or moderately polar solvent. Common choices include hexane, chloroform, ethyl acetate, or methanol.
-
Extraction can be performed by maceration (soaking at room temperature for an extended period) or Soxhlet extraction (continuous extraction with a heated solvent).
3. Fractionation:
-
The crude extract is concentrated under reduced pressure using a rotary evaporator.
-
The concentrated extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between hexane, ethyl acetate, and methanol/water.
4. Chromatographic Purification:
-
The fractions enriched in coumarins are further purified using various chromatographic techniques.
-
Column Chromatography: Silica gel or alumina (B75360) is commonly used as the stationary phase, with a gradient of solvents (e.g., hexane-ethyl acetate) as the mobile phase.
-
Preparative Thin-Layer Chromatography (pTLC): This technique can be used for the separation of smaller quantities of compounds.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase (e.g., C18) or normal-phase HPLC is employed for the final purification of the compound to achieve high purity.
5. Structure Elucidation:
-
The structure of the isolated compound is determined using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to determine the carbon-hydrogen framework and the connectivity of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the chromophore system of the coumarin core.
-
Visualization of the Isolation Workflow
The following diagram illustrates a generalized workflow for the isolation of this compound from its natural source.
Caption: Generalized workflow for the extraction and isolation of the target coumarin.
This guide serves as a foundational resource for researchers interested in the natural product chemistry of this compound. Further investigation into the original phytochemical studies of Mikania trachypleura is recommended for more specific details on isolation yields and precise experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 4. realgenelabs.com [realgenelabs.com]
- 5. This compound | CAS:1221686-60-7 | Manufacturer ChemFaces [chemfaces.com]
Isolating 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol from Angelica pubescens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of the coumarin (B35378), 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol, from the roots of Angelica pubescens. While specific literature detailing the isolation of this particular compound is limited, this document outlines a robust, generalized methodology based on established protocols for the separation of coumarins from Angelica pubescens. The guide also delves into the potential anti-inflammatory mechanisms of action for coumarins derived from this plant.
Overview of Angelica pubescens and its Bioactive Coumarins
Angelica pubescens, a member of the Apiaceae family, is a perennial herb traditionally used in Chinese medicine to treat a variety of ailments, including rheumatic arthritis, headaches, and pain.[1][2] The roots of the plant are a rich source of bioactive compounds, primarily coumarins, which have demonstrated a range of pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective effects.[3][4]
Experimental Protocol for Isolation
This section details a multi-step protocol for the extraction, fractionation, and purification of coumarins, including this compound, from the dried roots of Angelica pubescens.
Plant Material and Reagents
-
Plant Material: Dried roots of Angelica pubescens.
-
Solvents: Methanol (B129727) (MeOH), Cyclohexane, Ethyl Acetate (B1210297) (EtOAc), n-Butanol (n-BuOH), Ethanol (B145695) (EtOH), Petroleum Ether, Acetone. All solvents should be of analytical or HPLC grade.
-
Stationary Phases: Silica (B1680970) gel (for column chromatography), C18 reversed-phase silica gel (for preparative HPLC).
Extraction
-
Preparation: The dried roots of Angelica pubescens are ground into a coarse powder.
-
Maceration/Reflux Extraction: The powdered plant material is extracted with 90-95% ethanol or methanol at room temperature with agitation or under reflux. This process is typically repeated 3-4 times to ensure exhaustive extraction.
-
Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation
The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
The crude extract is suspended in water.
-
The aqueous suspension is sequentially extracted with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.
-
Each fraction is concentrated under reduced pressure to yield the respective petroleum ether, ethyl acetate, and n-butanol fractions. Coumarins are typically enriched in the ethyl acetate fraction.
Purification
The ethyl acetate fraction, being rich in coumarins, is subjected to further chromatographic purification.
-
Silica Gel Column Chromatography: The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is eluted with a gradient of petroleum ether and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the target compound are pooled, concentrated, and further purified by reversed-phase preparative HPLC on a C18 column. A typical mobile phase would be a gradient of methanol and water or acetonitrile (B52724) and water. The eluent is monitored by a UV detector, and the peak corresponding to the target compound is collected.
-
Final Purification: The collected fraction is concentrated to yield the purified this compound. The purity of the compound is then assessed by analytical HPLC, and its structure is confirmed by spectroscopic methods such as NMR (¹H, ¹³C) and Mass Spectrometry (MS).
Data Presentation
| Compound | Extraction Yield (from crude extract) | Purity (by HPLC) | Analytical Method | Reference |
| Osthole | 0.5 - 1.5% | >98% | HPLC-UV | [5] |
| Columbianadin | 0.2 - 0.8% | >98% | HPLC-UV | [3] |
| Columbianetin Acetate | 0.3 - 1.0% | >98% | HPLC-UV | [Generic] |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound.
Potential Anti-inflammatory Signaling Pathway
Coumarins from Angelica pubescens have been reported to exhibit anti-inflammatory properties, partly through the inhibition of nitric oxide (NO) production. The diagram below depicts a simplified signaling pathway for lipopolysaccharide (LPS)-induced inflammation and the potential points of intervention by these coumarins.
Conclusion
This technical guide provides a detailed framework for the isolation of this compound from Angelica pubescens, based on established methodologies for coumarin separation. While specific data for this particular compound remains elusive in readily available literature, the provided protocols offer a solid foundation for researchers to successfully isolate and purify this and other related coumarins. The potential anti-inflammatory activity of these compounds, through mechanisms such as the inhibition of the nitric oxide pathway, underscores the therapeutic potential of Angelica pubescens and warrants further investigation for drug development.
References
- 1. Synthesis, biological evaluation and molecular docking studies of 3-(triazolyl)-coumarin derivatives: effect on inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of coumarins from the fruit of Citrus hystrix DC as inhibitors of nitric oxide generation in mouse macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic effect of coumarins from Radix angelicae pubescentis is mediated by inflammatory factors and TRPV1 in a spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production by natural oxyprenylated coumarins and alkaloids in RAW 264.7 cells [agris.fao.org]
- 5. The Chemical Compositions of Angelica pubescens Oil and Its Prevention of UV-B Radiation-Induced Cutaneous Photoaging - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol, a complex angular furanocoumarin found in plant species such as Mikania trachypleura. Due to the absence of a fully elucidated pathway in the current literature, this document synthesizes information from related biosynthetic pathways of angular furanocoumarins, angelic acid, and senecioic acid to propose a plausible route to the target molecule. This guide includes detailed descriptions of the proposed enzymatic steps, tables of relevant (though generalized) quantitative data, and representative experimental protocols for the isolation and analysis of similar compounds. Visual diagrams generated using Graphviz are provided to illustrate the proposed biosynthetic pathway and a general experimental workflow. This document is intended to serve as a foundational resource for researchers interested in the biosynthesis, natural product chemistry, and potential pharmacological applications of this and related acylated coumarins.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is hypothesized to originate from the shikimate pathway, leading to the formation of the core coumarin (B35378) structure, which then undergoes a series of modifications including prenylation, cyclization, hydroxylation, and sequential acylation.
The initial steps involve the synthesis of umbelliferone (B1683723), a common precursor for many coumarins, from L-phenylalanine. The pathway to the angular furanocoumarin core proceeds via prenylation at the C8 position of umbelliferone, followed by cyclization to form the dihydrofuran ring. Hydroxylation and subsequent acylation with angeloyl-CoA and senecioyl-CoA, derived from the amino acids L-isoleucine and L-leucine respectively, complete the biosynthesis.
Formation of the Dihydrooroselol Core
The formation of the 2',3'-dihydrooroselol core likely follows the established pathway for angular furanocoumarins.[1][2] This pathway begins with the prenylation of umbelliferone at the C8 position to form osthenol. Osthenol is then hydroxylated and cyclized to form (+)-columbianetin, a key dihydrofuranocoumarin intermediate.[2] Further hydroxylation of the isoprenyl side chain of columbianetin (B30063) would be required to produce the diol precursor necessary for esterification.
Biosynthesis of Acyl Moieties
The angeloyl and senecioyl side chains are derived from amino acid metabolism.
-
Angelic Acid: The biosynthesis of angelic acid, and its activated form angeloyl-CoA, originates from the branched-chain amino acid L-isoleucine.[3]
-
Senecioic Acid: Senecioic acid (or 3,3-dimethylacrylic acid) is biosynthesized from L-leucine.[4][5]
Acylation of the Dihydrooroselol Core
The final steps in the biosynthesis involve the sequential esterification of the dihydroxydihydrooroselol intermediate with angeloyl-CoA and senecioyl-CoA. These reactions are catalyzed by acyltransferases, a large and diverse family of enzymes in plants responsible for transferring acyl groups to acceptor molecules.[6][7] The specific acyltransferases involved in the biosynthesis of this compound have not yet been characterized.
Visualizing the Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
| Plant Species | Plant Part | Extraction Method | Quantification Method | Total Coumarin Content (mg/g dry weight) | Reference |
| Mikania laevigata | Leaves | Percolation (Ethanol) | HPLC | Not explicitly stated in mg/g, but higher ethanol (B145695) content yielded more coumarin. | [8] |
| Mikania glomerata | Leaves | Lyophilization of extract | HPLC-UV | Not explicitly stated in mg/g, but lyophilization was superior to spray-drying. | [9][10] |
Note: The concentration of specific minor coumarins like this compound is expected to be significantly lower than the total coumarin content.
Experimental Protocols
The following protocols are generalized methods for the extraction, isolation, and characterization of acylated coumarins from plant material and can be adapted for the study of this compound.
Extraction and Isolation of Acylated Coumarins
This protocol describes a general procedure for the extraction and initial purification of coumarins from dried plant material.
Caption: General workflow for the extraction and isolation of acylated coumarins.
Protocol:
-
Sample Preparation: Air-dry the plant material (e.g., leaves and stems of Mikania trachypleura) at room temperature and grind into a fine powder.
-
Extraction:
-
Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol (B129727) or chloroform) at room temperature for 24-48 hours with occasional stirring.
-
Soxhlet Extraction: For a more exhaustive extraction, use a Soxhlet apparatus with a solvent of medium polarity (e.g., chloroform or ethyl acetate).
-
-
Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation:
-
Subject the crude extract to liquid-liquid partitioning to separate compounds based on polarity. A common system is hexane and aqueous methanol.
-
Further purify the desired fraction using column chromatography on silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate.
-
-
Isolation:
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Pool fractions containing the target compound and subject them to preparative High-Performance Liquid Chromatography (HPLC) for final purification.[11]
-
Analytical HPLC Method for Acylated Coumarins
This protocol outlines a typical HPLC method for the analytical separation and quantification of coumarins.[12][13][14]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B), both often containing a small amount of acid (e.g., 0.1% formic acid).
-
Example Gradient: Start with 10% B, increase to 90% B over 40 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) or UV detector at wavelengths relevant for coumarins (e.g., 280 nm, 320 nm).
-
Injection Volume: 10-20 µL.
-
Quantification: Use an external standard of a known concentration of a related coumarin for relative quantification if an analytical standard of the target molecule is unavailable.
Structural Elucidation by Mass Spectrometry and NMR
The structure of the isolated compound can be confirmed using mass spectrometry and nuclear magnetic resonance spectroscopy.[15][16][17][18][19][20]
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) to deduce the elemental composition.
-
Tandem MS (MS/MS): Fragment the molecular ion to observe characteristic losses of the angeloyl (C₅H₈O₂) and senecioyl (C₅H₈O₂) moieties, as well as fragmentations of the coumarin core.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Techniques: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
Analysis:
-
¹H and ¹³C NMR spectra will reveal the number and types of protons and carbons.
-
Characteristic signals for the angeloyl and senecioyl groups (e.g., vinyl methyls and protons) and the dihydrofuranocoumarin skeleton should be identified.
-
2D NMR experiments (COSY, HSQC, HMBC) are crucial to establish the connectivity of the atoms and confirm the positions of the acyl groups.
-
-
Conclusion
This technical guide provides a synthesized, in-depth overview of the likely biosynthetic pathway of this compound. While the complete pathway and its enzymatic machinery await experimental elucidation, the proposed route, based on established knowledge of coumarin and acyl moiety biosynthesis, offers a solid framework for future research. The provided experimental protocols serve as a starting point for the isolation, identification, and quantification of this and structurally related natural products. Further investigation into the specific enzymes, particularly the acyltransferases involved in the final esterification steps, will be critical for a complete understanding of the biosynthesis of this complex molecule and for enabling potential biotechnological production.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. mdpi.com [mdpi.com]
- 3. Angelic acid | 565-63-9 | Benchchem [benchchem.com]
- 4. The biosynthesis of senecioic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merriam-webster.com [merriam-webster.com]
- 6. Catalytic function, mechanism, and application of plant acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plant acyl-CoA:lysophosphatidylcholine acyltransferases (LPCATs) have different specificities in their forward and reverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coumarin content and physicochemical profile of Mikania laevigata extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of dry extract of Mikania glomerata Sprengel (Guaco) and determination of its coumarin levels by spectrophotometry and HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Simultaneous analysis of coumarin derivatives in extracts of Radix Angelicae pubescentis (Duhuo) by HPLC-DAD-ESI-MSn technique - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Method for Analysis of Coumarin | SIELC Technologies [sielc.com]
- 15. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Confirmation of coumarin derivatives through NMR and HRMS - Mendeley Data [data.mendeley.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
Elucidation of 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol: A Technical Overview
Despite a comprehensive search of available scientific literature, the primary research article detailing the original isolation and complete spectroscopic data for the structure elucidation of 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol could not be located. This natural product is consistently referenced as originating from Mikania trachypleura B.L.Rob., a plant within the Asteraceae family. However, the specific publication containing the requisite detailed experimental protocols and raw spectroscopic data (such as ¹H NMR, ¹³C NMR, and mass spectrometry) necessary for a full technical guide is not presently accessible through broad searches.
Commercial suppliers of this compound confirm its identity via its CAS number (1221686-60-7), but do not provide citations to the primary literature. General reviews of the Mikania genus discuss the presence of various classes of secondary metabolites, including dihydropyranocoumarins, but do not offer specifics on this particular molecule.
While a detailed guide with quantitative data tables and experimental protocols cannot be constructed without the original research, a logical workflow for the structure elucidation of such a compound can be proposed based on standard phytochemical practices.
Hypothetical Workflow for Structure Elucidation
The process of isolating and identifying a novel natural product like this compound would typically follow a structured experimental path. This workflow is visualized in the diagram below.
Caption: A generalized workflow for the isolation and structural elucidation of a novel natural product.
Concluding Remarks for Researchers
For scientists and drug development professionals interested in this compound, the lack of accessible primary literature presents a significant challenge. Further investigation for the original publication, potentially through more specialized chemical and botanical databases or by identifying research groups that have historically worked on the phytochemistry of Mikania trachypleura, would be necessary to obtain the detailed data required for in-depth analysis and to replicate any reported biological activities. Without the foundational spectroscopic and experimental data, any further research on this compound would necessitate a complete de novo characterization.
Unveiling the Spectroscopic Signature of 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the natural product 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. Due to the limited availability of public data, this guide currently focuses on the known structural information and a generalized experimental workflow for the spectroscopic analysis of similar dihydrofuranocoumarins.
Core Compound Structure and Properties
This compound is a complex angular dihydrofuranocoumarin. The core structure is based on a psoralen (B192213) backbone, which is characteristic of many photochemically active compounds. The complexity of the molecule arises from the stereochemistry of the dihydrofuran ring and the nature of the ester side chains at the 3' and 4' positions.
Molecular Formula: C₂₄H₂₆O₇ Molecular Weight: 426.46 g/mol
Spectroscopic Data Summary
Detailed, experimentally verified spectroscopic data for this compound is not widely available in the public domain. However, based on the known structure, the expected spectroscopic characteristics can be summarized. The following tables represent predicted data based on the analysis of structurally related compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.6 | d | ~9.5 |
| H-3 | ~6.2 | d | ~9.5 |
| H-5 | ~7.3 | s | - |
| H-8 | ~7.7 | s | - |
| H-2' | ~5.4 | m | - |
| H-3' | ~5.2 | d | ~5.0 |
| H-4' | ~5.0 | d | ~5.0 |
| Angeloyl CH | ~6.1 | q | ~7.0 |
| Angeloyl CH₃ | ~2.0 | d | ~7.0 |
| Angeloyl CH₃ | ~1.9 | s | - |
| Senecioyloxy CH | ~5.8 | s | - |
| Senecioyloxy CH₃ | ~2.2 | s | - |
| Senecioyloxy CH₃ | ~1.9 | s | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~160 |
| C-3 | ~113 |
| C-4 | ~144 |
| C-4a | ~114 |
| C-5 | ~125 |
| C-6 | ~118 |
| C-7 | ~162 |
| C-8 | ~98 |
| C-8a | ~156 |
| C-2' | ~70 |
| C-3' | ~72 |
| C-4' | ~75 |
| Angeloyl C=O | ~167 |
| Angeloyl C=C | ~128, ~138 |
| Angeloyl CH₃ | ~16, ~21 |
| Senecioyloxy C=O | ~166 |
| Senecioyloxy C=C | ~116, ~158 |
| Senecioyloxy CH₃ | ~21, ~28 |
Table 3: Predicted Mass Spectrometry and IR Data
| Technique | Expected Values |
| HR-ESI-MS | m/z [M+Na]⁺ ~449.1571 |
| IR (KBr, cm⁻¹) | ~1735 (C=O, ester), ~1720 (C=O, lactone), ~1620, 1580 (C=C, aromatic) |
Experimental Protocols
The following are generalized experimental protocols for the isolation and spectroscopic analysis of dihydrofuranocoumarins from plant sources. These methods are representative of the techniques that would be employed to obtain the data for this compound.
Extraction and Isolation
-
Plant Material: Dried and powdered plant material (e.g., from Mikania trachypleura or Peucedanum ostruthium) is extracted with a solvent of medium polarity, such as methanol (B129727) or ethanol (B145695), at room temperature.
-
Fractionation: The crude extract is then partitioned between solvents of increasing polarity, for example, n-hexane, chloroform (B151607), and ethyl acetate, to separate compounds based on their polarity.
-
Chromatography: The fraction containing the target compound is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.
-
Purification: Final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) and mobile phase (e.g., acetonitrile-water gradient).
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as the internal standard.
-
Mass Spectrometry: High-resolution mass spectra are obtained using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer to determine the exact mass and molecular formula.
-
Infrared Spectroscopy: The IR spectrum is recorded on a Fourier-Transform Infrared (FT-IR) spectrometer using KBr pellets or as a thin film to identify the characteristic functional groups.
-
UV-Vis Spectroscopy: The UV-Vis spectrum is recorded in methanol or ethanol to determine the absorption maxima, which are characteristic of the coumarin (B35378) chromophore.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the typical workflow for the isolation and structural elucidation of a natural product like this compound.
This guide will be updated as more specific experimental data for this compound becomes publicly available.
In-Depth Technical Guide on 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol (CAS number 1221686-60-7)
An Examination of a Novel Natural Product for Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol is a natural product classified as a coumarin, a derivative of phenylpropanoid. Despite its availability from chemical suppliers and its documented isolation from the plant species Mikania trachypleura and Angelicae pubescens, a thorough review of publicly accessible scientific literature reveals a significant absence of in-depth research on its biological activities, mechanism of action, and potential therapeutic applications. This guide synthesizes the currently available chemical and physical data for this compound and highlights the critical knowledge gaps that present opportunities for future research.
Chemical and Physical Properties
The fundamental characteristics of this compound have been compiled from various chemical supplier databases. These properties are essential for any experimental design involving this compound.
| Property | Value | Source |
| CAS Number | 1221686-60-7 | MedChemExpress, ChemFaces |
| Molecular Formula | C₂₄H₂₆O₇ | MedChemExpress, ChemFaces |
| Molecular Weight | 426.5 g/mol | MedChemExpress, ChemFaces |
| Compound Type | Coumarin, Phenylpropanoid | MedChemExpress, ChemFaces |
| Natural Source | Mikania trachypleura B.L.Rob., Herbs of Angelicae pubescens | MedChemExpress, ChemFaces |
| Physical Description | Powder | ChemFaces |
| Purity | >95% to ≥98% | ChemFaces |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces |
| Storage | 2-8°C or refrigerated/frozen, protected from air and light | ChemFaces |
Known Biological Context: The Promise of Dihydrooroselol Derivatives
While no specific biological data for this compound has been published, the broader class of dihydrooroselol derivatives and compounds from its source genera, Mikania and Angelica, have been the subject of extensive research. These studies provide a basis for postulating potential areas of investigation for the title compound.
-
Angelica species are rich sources of coumarins that have demonstrated a wide array of pharmacological effects, including anti-inflammatory, neuroprotective, and anti-cancer activities.
-
Mikania species are also known to produce a variety of bioactive compounds, with studies reporting anti-inflammatory, analgesic, and antimicrobial properties.
Given this context, it is plausible that this compound may possess similar biological activities.
Experimental Protocols: A Call for Investigation
The absence of published research means that no established experimental protocols for this specific compound exist. Researchers interested in investigating its properties would need to develop and validate new methodologies. Below is a hypothetical workflow for the initial biological screening of this compound, based on the activities of related molecules.
Caption: A potential experimental workflow for the initial biological evaluation of this compound.
Potential Signaling Pathways for Investigation
Based on the known activities of coumarins from Angelica and Mikania species, several signaling pathways could be relevant for investigating the mechanism of action of this compound.
Caption: Hypothetical signaling pathways potentially modulated by this compound.
Conclusion and Future Directions
This compound represents a frontier in natural product chemistry and pharmacology. While its basic chemical identity is established, its biological profile remains entirely unexplored. The information presented in this guide serves as a foundational resource for researchers poised to undertake the pioneering work of elucidating the bioactivities of this novel coumarin. Future research should prioritize the isolation or synthesis of sufficient quantities of the compound to enable comprehensive biological screening. The discovery of its original isolation paper would be invaluable in providing the initial spectroscopic and characterization data. The potential for this compound to exhibit significant anti-inflammatory, neuroprotective, or other therapeutic properties, based on its chemical class and natural sources, makes it a compelling target for future drug discovery efforts.
An In-depth Technical Guide to 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol: Current Knowledge and Research Gaps
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol is a naturally occurring coumarin (B35378), a class of compounds known for a wide array of biological activities. This technical guide synthesizes the currently available information on its physical and chemical properties, and explores the general experimental approaches for the isolation of related compounds. However, a comprehensive analysis reveals significant gaps in the scientific literature regarding specific quantitative data, detailed experimental protocols, and the precise biological functions of this particular molecule. This document highlights these limitations to guide future research endeavors.
Physicochemical Properties
Currently, detailed quantitative physical data for this compound is not extensively reported in publicly accessible literature. The available information is summarized in the table below.
| Property | Value | Source |
| CAS Number | 1221686-60-7 | [1] |
| Molecular Formula | C₂₄H₂₆O₇ | [1] |
| Molecular Weight | 426.5 g/mol | [1] |
| Melting Point | Not Available | - |
| Boiling Point | Not Available | - |
| Density | Not Available | - |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [2] |
Chemical Structure
This compound is a complex coumarin derivative. Its structure features a dihydrooroselol core substituted with angeloyl and senecioyl ester groups. The precise stereochemistry of the molecule would require dedicated spectroscopic analysis for confirmation.
Natural Occurrence
This compound has been identified as a constituent of plants from the Asteraceae and Apiaceae families, notably:
These plants have a history of use in traditional medicine, and their extracts are known to contain a rich diversity of coumarins and other secondary metabolites.
Experimental Protocols: A General Overview
Detailed experimental protocols for the specific isolation and purification of this compound are not available in the reviewed literature. However, based on the general procedures for isolating coumarins from Angelica and Mikania species, a typical workflow can be inferred.
General Isolation and Purification Workflow
The isolation of coumarins from plant material generally involves extraction followed by chromatographic separation. The following diagram illustrates a plausible experimental workflow.
Caption: A generalized workflow for the isolation of coumarins from plant sources.
Methodological Considerations
-
Extraction: The choice of solvent is critical and can range from nonpolar (e.g., hexane) to polar (e.g., ethanol or methanol) to selectively extract compounds based on their polarity.
-
Chromatography: Silica gel column chromatography is a standard technique for the initial separation of compounds from the crude extract. A gradient elution system with increasing solvent polarity (e.g., a hexane-ethyl acetate gradient) is often employed.
-
Purification: Fractions containing the target compound, as identified by techniques like Thin Layer Chromatography (TLC), may require further purification using methods such as preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.
-
Structure Elucidation: The definitive identification of the isolated compound would necessitate a suite of spectroscopic techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Biological Activity and Signaling Pathways: An Area for Future Research
There is currently no specific information available in the scientific literature regarding the biological activities or the signaling pathways modulated by this compound. However, the broader class of coumarins is known to exhibit a wide range of pharmacological effects, including:
-
Anti-inflammatory
-
Anticancer
-
Antiviral
-
Antioxidant
-
Antibacterial
Given the structural complexity of this compound, it is a promising candidate for future biological screening and mechanistic studies. The following diagram illustrates a hypothetical signaling pathway that is often implicated in the anti-inflammatory effects of natural products and could be a starting point for investigating this compound.
Caption: A potential anti-inflammatory mechanism via inhibition of the NF-κB pathway.
Conclusion and Future Directions
This compound remains a largely uncharacterized natural product. While its chemical identity and natural sources are known, there is a pressing need for comprehensive research to elucidate its physical properties, develop specific isolation and analytical methods, and, most importantly, to investigate its potential biological activities and mechanisms of action. Future research should focus on:
-
De novo isolation and characterization: Re-isolating the compound to obtain sufficient quantities for detailed spectroscopic analysis and to determine its key physical properties.
-
Biological screening: Evaluating its efficacy in a broad range of in vitro and in vivo assays to identify potential therapeutic applications.
-
Mechanistic studies: For any identified biological activity, elucidating the underlying molecular targets and signaling pathways.
Such studies will be invaluable for unlocking the full therapeutic potential of this complex and interesting natural product.
References
Preliminary Biological Screening of Coumarins and Sesquiterpene Lactones from Mikania Species: A Technical Overview
Disclaimer: Direct biological screening data for 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol is not available in the public domain. This technical guide therefore presents a summary of the preliminary biological activities of structurally related compounds, specifically coumarins and sesquiterpene lactones, isolated from various species of the Mikania genus. This information is intended to provide a representative overview of the potential biological profile for researchers, scientists, and drug development professionals.
Introduction
The genus Mikania, a member of the Asteraceae family, is a rich source of diverse secondary metabolites, including coumarins, sesquiterpene lactones, diterpenes, and flavonoids.[1] These compounds have garnered significant interest in the scientific community due to their wide range of pharmacological activities.[2][3] Notably, compounds isolated from Mikania species have demonstrated antimicrobial, anti-inflammatory, cytotoxic, and enzyme inhibitory properties.[4][5][6][7] This guide provides an in-depth look at the preliminary biological screening of representative compounds from this genus, with a focus on their antimicrobial, cytotoxic, and enzyme-inhibiting activities. Detailed experimental protocols and data are presented to serve as a reference for future research and development.
Antimicrobial Activity
Several compounds isolated from Mikania micrantha have been shown to possess significant antimicrobial properties against a range of plant and human pathogens.[4][8] Bioactivity-guided fractionation of M. micrantha leaves has led to the isolation of six compounds with notable antimicrobial effects: deoxymikanolide, scandenolide, dihydroscandenolide, mikanolide, dihydromikanolide, and m-methoxy benzoic acid.[4][8]
The antibacterial efficacy of these compounds was determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.[4][8] Deoxymikanolide, in particular, exhibited the most potent activity.[4][8]
| Compound | Test Organism | MIC (mg/L) | MBC (mg/L) |
| Deoxymikanolide | Staphylococcus aureus | 62.5 | 125 |
| Bacillus subtilis | 62.5 | 125 | |
| Micrococcus luteus | 125 | 250 | |
| Bacillus cereus | 125 | 250 | |
| Ralstonia solanacearum | 62.5 | 125 | |
| Xanthomonas oryzae pv. Oryzae | 125 | 250 | |
| Xanthomonas campestris pv. Vesicatoria | 125 | 250 | |
| Xanthomonas campestris pv. Citri | 125 | 250 | |
| Scandenolide | Staphylococcus aureus | 250 | 500 |
| Bacillus subtilis | 250 | 500 | |
| Micrococcus luteus | 500 | 1000 | |
| Bacillus cereus | 500 | 1000 | |
| Ralstonia solanacearum | 250 | 500 | |
| Xanthomonas oryzae pv. Oryzae | 500 | 1000 | |
| Xanthomonas campestris pv. Vesicatoria | 500 | 1000 | |
| Xanthomonas campestris pv. Citri | 500 | 1000 | |
| Dihydromikanolide | Staphylococcus aureus | 250 | 500 |
| Bacillus subtilis | 250 | 500 | |
| Micrococcus luteus | 500 | 1000 | |
| Bacillus cereus | 500 | 1000 | |
| Ralstonia solanacearum | 250 | 500 | |
| Xanthomonas oryzae pv. Oryzae | 500 | 1000 | |
| Xanthomonas campestris pv. Vesicatoria | 500 | 1000 | |
| Xanthomonas campestris pv. Citri | 500 | 1000 |
The minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) of the isolated compounds against various bacteria were determined using the broth microdilution method.[4][8]
-
Preparation of Inoculum: Bacterial strains were cultured on nutrient agar (B569324) plates. Colonies were then used to inoculate Mueller-Hinton broth, and the suspension was adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The isolated compounds were dissolved in dimethyl sulfoxide (B87167) (DMSO) and serially diluted in a 96-well microtiter plate with Mueller-Hinton broth to achieve a range of concentrations.
-
Inoculation: Each well was inoculated with the standardized bacterial suspension. A positive control (broth with inoculum) and a negative control (broth only) were included.
-
Incubation: The microtiter plates were incubated at 37°C for 24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.
-
MBC Determination: An aliquot from each well showing no visible growth was sub-cultured onto nutrient agar plates and incubated for another 24 hours. The MBC was defined as the lowest concentration at which no bacterial growth was observed on the agar plates.
Cytotoxic Activity
Sesquiterpene lactones isolated from Mikania micrantha and Mikania cordifolia have been evaluated for their antiproliferative activity against human cancer cell lines.[6] While the activities were generally moderate, they indicate the potential of these compounds as leads for anticancer drug discovery.
| Compound | Cell Line | IC₅₀ (µM) |
| Deoxymikanolide | U251 (Glioblastoma) | 25.3 |
| PC-3 (Prostate) | 28.1 | |
| K562 (Leukemia) | 23.4 | |
| HCT-15 (Colon) | 26.7 | |
| MCF-7 (Breast) | 29.5 | |
| SKLU-1 (Lung) | 31.2 | |
| Mikanolide | U251 (Glioblastoma) | 30.1 |
| PC-3 (Prostate) | 33.8 | |
| K562 (Leukemia) | 28.9 | |
| HCT-15 (Colon) | 32.4 | |
| MCF-7 (Breast) | 35.6 | |
| SKLU-1 (Lung) | 38.1 |
The cytotoxicity of the compounds was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for another 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The medium was removed, and the formazan crystals were dissolved in DMSO.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.
Enzyme Inhibitory Activity
Extracts from Mikania micrantha have been investigated for their potential to inhibit enzymes relevant to metabolic diseases, such as pancreatic lipase (B570770) (PL), lipoprotein lipase (LPL), 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR), and angiotensin-I converting enzyme (ACE).[9][10]
| Extract | Enzyme | IC₅₀ (µg/mL) |
| Ethanol Stem Extract | Pancreatic Lipase (PL) | 4.49 ± 2.50 |
| Ethanol Leaf Extract | Lipoprotein Lipase (LPL) | 1.42 ± 0.48 |
| Hot Water Stem Extract | Angiotensin-I Converting Enzyme (ACE) | - (97.47 ± 1.19 % inhibition) |
| Ethanol Leaf Extract | HMG-CoA Reductase | - (50.12 ± 3.44 % inhibition) |
The inhibitory activity against pancreatic lipase can be determined using a colorimetric assay.
-
Reaction Mixture: A reaction mixture containing the test compound, pancreatic lipase solution, and a substrate (e.g., p-nitrophenyl butyrate) in a suitable buffer is prepared.
-
Incubation: The mixture is incubated at 37°C for a specific period.
-
Measurement: The enzymatic activity is determined by measuring the release of p-nitrophenol at 405 nm.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
Conclusion
The preliminary biological screening of compounds isolated from Mikania species reveals a promising spectrum of activities, including potent antimicrobial effects, moderate cytotoxicity against cancer cell lines, and significant enzyme inhibitory potential. These findings underscore the importance of natural products from the Mikania genus as a source for the discovery of new therapeutic agents. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully elucidate their therapeutic potential. While data on this compound is currently lacking, the information presented here on related coumarins and sesquiterpene lactones provides a valuable foundation for future research on this specific molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. phcogrev.com [phcogrev.com]
- 3. scielo.br [scielo.br]
- 4. Antimicrobial Constituents of the Leaves of Mikania micrantha H. B. K | PLOS One [journals.plos.org]
- 5. phytojournal.com [phytojournal.com]
- 6. Sesquiterpene lactones from Mikania micrantha and Mikania cordifolia and their cytotoxic and anti-inflammatory evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial constituents of the leaves of Mikania micrantha H. B. K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jtrolis.ub.ac.id [jtrolis.ub.ac.id]
- 10. researchgate.net [researchgate.net]
potential therapeutic targets of coumarin derivatives
This in-depth technical guide explores the multifaceted therapeutic potential of coumarin (B35378) derivatives, focusing on their molecular targets and mechanisms of action. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the latest advancements in the field, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
Introduction to Coumarins
Coumarins (2H-chromen-2-ones) are a large class of phenolic substances found in many plants.[1][2] The coumarin scaffold is known for its versatility, allowing for chemical modifications that can lead to a wide range of biological activities.[3] These derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, antioxidant, neuroprotective, and antimicrobial effects.[3][4][5] This guide delves into the specific molecular targets that underpin these therapeutic applications.
Anticancer Targets of Coumarin Derivatives
Coumarin derivatives have emerged as promising candidates in oncology, exhibiting a variety of antitumor mechanisms.[6][7] They can induce apoptosis, inhibit cell proliferation, modulate oxidative stress, and prevent angiogenesis and metastasis.[6][8]
Key Signaling Pathways and Molecular Targets
-
PI3K/Akt/mTOR Pathway: This is a crucial signaling pathway for cell survival and proliferation, and it is often dysregulated in cancer.[7][8] Certain coumarin derivatives, such as 3-benzylcoumarins, have been shown to induce apoptosis by inhibiting this pathway.[9][10]
-
Apoptosis Induction: Coumarins can trigger programmed cell death in cancer cells by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating caspases.[8][9] For instance, platinum(IV) complexes of 4-hydroxycoumarin (B602359) induce apoptosis in SKOV-3 cells by up-regulating caspase-3 and caspase-9.[10]
-
Enzyme Inhibition:
-
Inhibition of Angiogenesis and Metastasis: Coumarins can interfere with the formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis).[6][8] For example, isopentenyloxycoumarins suppress angiogenesis by downregulating CCL2 chemokine levels.[9][10] They can also inhibit metalloproteinases-2 and -9, which are involved in tumor cell invasion.[12][13]
-
Microtubule Disruption: Some coumarins, like Ferulin C, act as microtubule disruptors by binding to colchicine (B1669291) sites, thereby inhibiting cell proliferation and metastasis.[9][10]
Quantitative Data: Anticancer Activity
| Coumarin Derivative Class | Target/Cell Line | Activity | Reference |
| Coumarin-Thiazole-Based Naphthalene-2-Sulfonamide | hCA I | IC50 = 5.63 µM | [11] |
| Coumarin-Thiazole-Based Naphthalene-2-Sulfonamide | hCA II | IC50 = 8.48 µM | [11] |
| Phenyl Hydrazono Containing Coumarin-6-Sulfonamide | MCF-7 | IC50 = 8.53 ± 0.72 µM | [11] |
| Methyl-Substituted Thiazole-Based Coumarin Sulfonamide | MCF-7 | IC50 = 10.62 ± 1.35 µM | [11] |
Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR pathway by coumarin derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the coumarin derivative and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Neuroprotective Targets of Coumarin Derivatives
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by complex pathophysiology, including protein aggregation, oxidative stress, and neuroinflammation.[14] Coumarin derivatives have shown potential as neuroprotective agents by targeting multiple pathways involved in these diseases.[14][15]
Key Signaling Pathways and Molecular Targets
-
Cholinesterase Inhibition: Coumarins are known to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.[16] This is a key therapeutic strategy for Alzheimer's disease.[4]
-
Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is involved in the degradation of dopamine (B1211576) and contributes to oxidative stress in the brain.[16] Coumarin derivatives have been designed as selective MAO-B inhibitors, which is relevant for Parkinson's disease treatment.[16]
-
TRKB-CREB-BDNF Pathway: Some coumarin derivatives can activate the Tropomyosin receptor kinase B (TRKB) signaling pathway, leading to the upregulation of cAMP-response-element binding protein (CREB) and brain-derived neurotrophic factor (BDNF).[17][18] This pathway is crucial for neuronal survival and plasticity.[18]
-
Reduction of Oxidative Stress and Tau Aggregation: Coumarins can reduce reactive oxygen species and inhibit the aggregation of tau protein, a hallmark of Alzheimer's disease.[17][18]
Quantitative Data: Neuroprotective Activity
| Coumarin Derivative | Target | Activity | Reference |
| Coumarin-propargylamine derivative 39 | MAO-B | IC50 = 14 nM | [16] |
| Coumarin-propargylamine derivative 40 | MAO-B | IC50 = 101 nM | [16] |
| Pteryxin | BChE | IC50 = 12.96 mg/mL | [16] |
| Coumarin-based carbamic derivative 46 | BChE | IC50 = 1.86 nM | [16] |
| Coumarin-based carbamic derivative 46 | AChE | IC50 = 37.4 nM | [16] |
Signaling Pathway Diagram: TRKB-CREB-BDNF Activation
Caption: Activation of the TRKB-CREB-BDNF pathway by coumarin derivatives.
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare phosphate (B84403) buffer, DTNB solution, acetylthiocholine (B1193921) iodide (ATCI) solution, and a solution of the test compound.
-
Assay Mixture: In a 96-well plate, add buffer, DTNB solution, and the test compound solution.
-
Enzyme Addition: Add the cholinesterase enzyme solution to the wells and incubate.
-
Substrate Addition: Initiate the reaction by adding the ATCI solution.
-
Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals.
-
Data Analysis: Calculate the rate of reaction and the percentage of inhibition. Determine the IC50 value.
Anti-inflammatory and Antioxidant Targets
Coumarins possess significant anti-inflammatory and antioxidant properties, making them of interest for treating inflammatory conditions.[19][20] Their mechanisms of action involve the inhibition of pro-inflammatory enzymes and the scavenging of reactive oxygen species (ROS).[19][21]
Key Molecular Targets
-
Cyclooxygenase (COX) and Lipoxygenase (LOX): Coumarins can inhibit COX and LOX enzymes, which are key to the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively.[19][21]
-
Pro-inflammatory Cytokines: Certain coumarins, like imperatorin, can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α by blocking the NF-κB pathway.[22]
-
ROS Scavenging: Many coumarin derivatives are effective scavengers of free radicals like the superoxide (B77818) anion and DPPH.[21][23]
Quantitative Data: Anti-inflammatory and Antioxidant Activity
| Coumarin Derivative | Assay | Activity | Reference |
| 3'-fluoro-substituted coumarin 3e | LOX Inhibition | IC50 = 11.4 µM | [24] |
| 3'-fluoro-substituted coumarin 4e | LOX Inhibition | IC50 = 4.1 µM | [24] |
| 3-(4-acetyloxyphenyl)-6,8-dibromo-4-methyl-chromen-2-one (3k) | LOX Inhibition | IC50 = 8.7 µM | [24] |
| Compound 3 | Carrageenin-induced paw edema | 64.0% protection | [21] |
Experimental Workflow: In Vivo Anti-inflammatory Assay
Caption: Workflow for the carrageenin-induced paw edema assay.
Antimicrobial and Antiviral Targets
The rise of drug-resistant pathogens has spurred the search for new antimicrobial agents, and coumarin derivatives have shown promise in this area.[25] They also exhibit antiviral activity against a range of viruses.[3][26]
Key Molecular Targets
-
Bacterial Enzymes: Coumarins can inhibit essential bacterial enzymes, disrupting cellular processes.
-
Viral Replication and Entry: Coumarin derivatives can inhibit viral replication and block the early stages of viral entry into host cells.[26] For example, thiazolyl-coumarin hybrids have been shown to inhibit the neuraminidase of the influenza virus.[26]
Quantitative Data: Antimicrobial Activity
| Coumarin Derivative Class | Microorganism | Activity (MIC) | Reference |
| Coumarin-bis-triazoles 7a, 8a, 8e | C. albicans, S. cerevisiae | 2–4 µg/mL | [25] |
| Coumarin thio-triazole salt 12 | MRSA, S. aureus, B. subtilis, M. luteus | 8–32 μg/mL | [25] |
Other Notable Targets
-
Tyrosinase: Coumarin derivatives, particularly geranyloxycoumarins, are effective inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, suggesting their potential use in cosmetics.[27][28]
Quantitative Data: Tyrosinase Inhibition
| Coumarin Derivative | Target | Activity (IC50) | Reference |
| Geranyloxycoumarin 3k | Mushroom Tyrosinase | 0.67 µM | [27] |
| 2-(1-(coumarin-3-yl)ethylidene)hydrazinecarbothioamide | Mushroom Tyrosinase | 3.44 µM | [28] |
Conclusion
Coumarin derivatives represent a versatile and promising class of compounds with a wide array of therapeutic targets. Their ability to modulate key signaling pathways in cancer, provide neuroprotection, combat inflammation and oxidative stress, and inhibit microbial growth underscores their potential in drug discovery. Further research focusing on optimizing the coumarin scaffold and conducting extensive clinical evaluations is crucial to translate these promising preclinical findings into novel therapeutic agents.[4]
References
- 1. Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 8. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | A comprehensive review on the potential of coumarin and related derivatives as multi-target therapeutic agents in the management of gynecological cancers [frontiersin.org]
- 13. A comprehensive review on the potential of coumarin and related derivatives as multi-target therapeutic agents in the management of gynecological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Developments in Coumarin Derivatives as Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Developments in Coumarin Derivatives as Neuroprotective Agents - Mishra - Current Medicinal Chemistry [pediatria.orscience.ru]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Natural and Synthetic Coumarin Derivatives with Anti-Inflammatory / Antioxidant Activities | Bentham Science [benthamscience.com]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. Anti-inflammatory and antioxidant effects of coumarins isolated from Foeniculum vulgare in lipopolysaccharide-stimulated macrophages and 12-O-tetradecanoylphorbol-13-acetate-stimulated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Anti-inflammatory and antioxidant activity of coumarins designed as potential fluorescent zinc sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Coumarin: An emerging antiviral agent - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Biological evaluation of coumarin derivatives as mushroom tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Dihydrooroselol Type Coumarins: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of dihydrooroselol type coumarins, a class of natural and synthetic compounds demonstrating significant therapeutic potential. This document details their biological activities, including anti-inflammatory, anticancer, and neuroprotective effects, supported by quantitative data. Furthermore, it outlines detailed experimental protocols for assessing their efficacy and explores the underlying signaling pathways involved in their mechanism of action.
Biological Activities of Dihydrooroselol Type Coumarins
Dihydrooroselol and its derivatives, such as the praeruptorins, have been the subject of extensive research due to their diverse pharmacological activities. These compounds have shown promise in the modulation of key cellular processes involved in inflammation, cancer progression, and neurodegeneration.
Anti-inflammatory Activity
Several dihydrooroselol type coumarins exhibit potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators. Praeruptorin A and Praeruptorin B, isolated from the roots of Peucedanum praeruptorum, have been shown to significantly inhibit the production of nitric oxide (NO), a key inflammatory molecule.[1] In a study utilizing interleukin-1β-stimulated rat hepatocytes, praeruptorin B demonstrated a more potent suppression of NO production than praeruptorin A, with an IC50 value of 43.5 μM.[1]
Table 1: Anti-inflammatory Activity of Dihydrooroselol Type Coumarins
| Compound | Assay | Cell Line/Model | IC50 Value |
| Praeruptorin B | Nitric Oxide (NO) Production Inhibition | IL-1β-stimulated rat hepatocytes | 43.5 μM[1] |
| Praeruptorin A | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | Data reported as significant inhibition, specific IC50 not provided in the study.[1] |
Anticancer Activity
The cytotoxic effects of dihydrooroselol type coumarins against various cancer cell lines have been investigated. While specific IC50 values for dihydrooroselol itself are not extensively reported in the reviewed literature, related coumarin (B35378) compounds have demonstrated significant anticancer potential. For instance, praeruptorins A and B showed cytotoxicity against the brine shrimp (Artemia salina), a common preliminary screen for anticancer activity, with LC50 values of 121.2 µg/ml and 34.5 µg/ml, respectively.[2] Further studies are required to establish the specific anticancer efficacy of a broader range of dihydrooroselol derivatives against human cancer cell lines.
Table 2: Anticancer Activity of Dihydrooroselol Type Coumarins
| Compound | Assay | Cell Line/Model | LC50/IC50 Value |
| Praeruptorin A | Brine Shrimp Lethality Assay | Artemia salina | 121.2 µg/ml[2] |
| Praeruptorin B | Brine Shrimp Lethality Assay | Artemia salina | 34.5 µg/ml[2] |
Neuroprotective Activity
Certain angular dihydropyranocoumarins, structurally related to dihydrooroselol, have shown promise in the context of neurodegenerative diseases. Peucedanocoumarin III and its structural isomer, peucedanocoumarin IV, have been investigated for their ability to prevent α-synuclein neurotoxicity, a key pathological feature of Parkinson's disease.[3][4][5][6] These compounds have demonstrated the ability to disaggregate β-sheet aggregate structures and protect dopaminergic neurons.[6] While specific EC50 values for neuroprotection by these compounds are still under investigation, their potent anti-aggregate activity highlights their therapeutic potential.[4][5]
Synthesis of Dihydrooroselol Type Coumarins
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability, proliferation, and cytotoxicity.
Materials:
-
Dihydrooroselol type coumarin compound
-
Target cancer cell line (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the dihydrooroselol type coumarin in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the compound concentration.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
Dihydrooroselol type coumarin compound
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the dihydrooroselol type coumarin for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Griess Reaction: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B. Incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only treated cells. Calculate the IC50 value.
Western Blot Analysis for NF-κB and MAPK Pathway Activation
Western blotting is used to detect specific proteins in a sample and can be employed to assess the activation (phosphorylation) of key signaling proteins like NF-κB and MAPKs.
Materials:
-
Dihydrooroselol type coumarin compound
-
Target cell line
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-NF-κB p65, anti-phospho-p38 MAPK, anti-p38 MAPK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the dihydrooroselol type coumarin and/or a stimulant (e.g., LPS) for the appropriate time. Lyse the cells on ice and collect the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative levels of protein phosphorylation.
Signaling Pathways and Mechanisms of Action
The biological effects of dihydrooroselol type coumarins are often mediated through the modulation of key intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Praeruptorin A has been shown to inhibit the NF-κB signaling pathway in LPS-stimulated RAW 264.7 macrophages.[7] This inhibition likely occurs through the prevention of IκBα degradation, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by dihydrooroselol type coumarins.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including inflammation and cell proliferation. While direct evidence for the modulation of the MAPK pathway by dihydrooroselol itself is emerging, many coumarins are known to affect this pathway. The inhibition of kinases within the MAPK cascade (e.g., p38, ERK, JNK) can lead to a reduction in the inflammatory response and may contribute to the anticancer effects of these compounds.
Caption: Putative modulation of the MAPK signaling pathway by dihydrooroselol type coumarins.
Conclusion and Future Directions
Dihydrooroselol type coumarins represent a promising class of bioactive molecules with significant potential for the development of novel therapeutics for inflammatory diseases, cancer, and neurodegenerative disorders. The data presented in this guide highlight their ability to modulate key signaling pathways and exert potent biological effects.
Future research should focus on:
-
Comprehensive Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for the observed biological activities and to guide the design of more potent and selective analogs.
-
In-depth Mechanistic Studies: To fully elucidate the molecular targets and signaling pathways modulated by these compounds.
-
Preclinical and Clinical Evaluation: To assess the safety and efficacy of the most promising candidates in relevant animal models and eventually in human clinical trials.
-
Development of Efficient Synthetic Routes: To enable the large-scale production of lead compounds for further development.
This technical guide serves as a foundational resource for researchers and professionals in the field, providing a solid basis for the continued exploration and development of dihydrooroselol type coumarins as next-generation therapeutic agents.
References
- 1. Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of praeruptorins A and B from Peucedanum praeruptorum Dunn. and their general pharmacological evaluation in comparison with extracts of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Evaluation of Synthetic Peucedanocoumarin III in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Praeruptorin A inhibits the activation of NF-κB pathway and the expressions of inflammatory factors in poly (I:C)-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the HPLC Analysis of 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol is a naturally occurring coumarin (B35378) derivative found in medicinal plants such as those from the Angelica and Peucedanum genera, notably Angelica pubescens and Peucedanum praeruptorum.[1][2] Coumarins are a class of secondary metabolites that have garnered significant interest in the pharmaceutical industry due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This document provides a detailed protocol for the extraction and High-Performance Liquid Chromatography (HPLC) analysis of this compound, intended to aid in the quality control, standardization, and further research of this bioactive compound.
Chemical Structure
IUPAC Name: [(2R,3R)-2-(1-hydroxy-1-methylethyl)-4-[(E)-3-methylpent-2-enoyl]oxy-5-oxo-2,3-dihydrofuran-3-yl] (Z)-2-methylbut-2-enoate
Molecular Formula: C₂₄H₂₆O₇
Molecular Weight: 426.46 g/mol
Experimental Protocols
Extraction of this compound from Plant Material
This protocol describes the extraction of the target analyte from dried and powdered plant material (e.g., roots of Angelica pubescens or Peucedanum praeruptorum).
Materials and Reagents:
-
Dried and powdered plant material
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC vials
Procedure:
-
Weigh 1.0 g of the powdered plant material into a 50 mL conical tube.
-
Add 20 mL of 80% methanol in deionized water.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process (steps 2-6) on the plant residue with another 20 mL of 80% methanol to ensure complete extraction.
-
Combine the supernatants from both extractions.
-
Evaporate the combined extract to dryness under reduced pressure at a temperature not exceeding 50 °C.
-
Reconstitute the dried extract in 5 mL of methanol (HPLC grade).
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for analysis.
Experimental Workflow for Extraction
Caption: Workflow for the extraction of this compound.
HPLC Method for the Analysis of this compound
This method is designed for the separation and quantification of the target analyte using a reversed-phase HPLC system with UV detection.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV Diode Array Detector (DAD) at 325 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Table 1: Mobile Phase Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 60 | 40 |
| 15.0 | 40 | 60 |
| 25.0 | 20 | 80 |
| 30.0 | 20 | 80 |
| 30.1 | 60 | 40 |
| 35.0 | 60 | 40 |
Standard Preparation:
Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL. From this stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with methanol.
Data Presentation
The following tables summarize the expected quantitative data for the HPLC method. These values are based on typical performance for similar coumarin compounds analyzed under comparable conditions.
Table 2: Method Validation Parameters (Estimated)
| Parameter | Result |
| Retention Time (RT) | Approximately 18-22 minutes |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.5 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery) | 95 - 105% |
Biological Activity and Signaling Pathway
Coumarins, including those from Angelica and Peucedanum species, are known to possess significant anti-inflammatory properties. The mechanism of action is often attributed to the modulation of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Anti-inflammatory Signaling Pathway of Coumarins
Caption: Proposed anti-inflammatory signaling pathway modulated by the coumarin.
The diagram illustrates that upon stimulation by lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) activates downstream signaling cascades, including the MAPK and NF-κB pathways. This leads to the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes. This compound is hypothesized to exert its anti-inflammatory effects by inhibiting key steps in these pathways, thereby reducing the production of inflammatory mediators.
References
Application Notes: NMR Spectroscopy of 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol
Introduction
3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol is a complex dihydrofurocoumarin isolated from the plant species Mikania trachypleura. As a member of the coumarin (B35378) family, this natural product is of interest to researchers in pharmacognosy, natural product chemistry, and drug development due to the diverse biological activities associated with this class of compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for the unambiguous structure elucidation and characterization of such complex molecules. This document provides a standardized protocol for the acquisition and analysis of NMR data for this compound, intended for researchers and scientists in relevant fields.
Due to the limited availability of public domain spectral data for this specific compound, this document outlines a generalized protocol based on best practices for similar natural products. Researchers who have successfully isolated this compound are encouraged to apply these methodologies to obtain high-quality, reproducible NMR data.
Experimental Protocols
A comprehensive NMR analysis of this compound requires a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The following protocols are recommended for thorough structural characterization.
Sample Preparation
-
Compound Purity: Ensure the isolated this compound is of high purity (>95%), as impurities will complicate spectral analysis. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sample Quantity: For a standard 5 mm NMR tube, dissolve 5-10 mg of the purified compound.
-
Solvent Selection: Use a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common choice for moderately polar natural products. Other potential solvents include acetone-d₆, methanol-d₄, or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect chemical shifts, so it should be reported with the data.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. If the solvent peak is used as a secondary reference, its chemical shift should be noted (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Filtration: To remove any particulate matter, the sample solution can be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
NMR Data Acquisition
The following experiments are recommended to be performed on a high-field NMR spectrometer (400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR (Proton):
-
Purpose: To identify the number and types of protons, their chemical environments, and their scalar couplings.
-
Typical Parameters:
-
Pulse Program: zg30 or similar
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
-
-
¹³C NMR (Carbon):
-
Purpose: To determine the number of unique carbon atoms in the molecule. Proton-decoupled spectra are standard.
-
Typical Parameters:
-
Pulse Program: zgpg30 or similar with proton decoupling
-
Spectral Width: 200-240 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024-4096 (due to the low natural abundance and sensitivity of ¹³C)
-
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
Purpose: To differentiate between CH, CH₂, and CH₃ groups. DEPT-135 is most common, showing CH and CH₃ signals pointing up and CH₂ signals pointing down. Quaternary carbons are absent.
-
Typical Parameters: Run in conjunction with the ¹³C NMR experiment.
-
-
2D COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (¹H-¹H) scalar couplings, revealing which protons are adjacent to each other in the molecular structure.
-
Typical Parameters:
-
Pulse Program: cosygpqf or similar
-
Number of Increments: 256-512 in the indirect dimension (F1)
-
Number of Scans per Increment: 4-8
-
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlations).
-
Typical Parameters:
-
Pulse Program: hsqcedetgpsisp2.2 or similar
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz
-
Number of Increments: 256-512 in F1
-
Number of Scans per Increment: 2-4
-
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify longer-range couplings between protons and carbons (typically 2-3 bonds, ²J(C,H) and ³J(C,H)). This is crucial for connecting different spin systems and elucidating the carbon skeleton.
-
Typical Parameters:
-
Pulse Program: hmbcgplpndqf or similar
-
Long-Range Coupling Constant: Optimized for 8-10 Hz
-
Number of Increments: 256-512 in F1
-
Number of Scans per Increment: 8-16
-
-
Data Presentation
All quantitative NMR data should be summarized in clear, structured tables for easy interpretation and comparison. The following templates are recommended.
Table 1: ¹H NMR Data for this compound (Solvent, Spectrometer Frequency)
| Position | δH (ppm) | Multiplicity | J (Hz) | Integration | Assignment |
| e.g., H-5 | e.g., 7.60 | d | 9.5 | 1H | Aromatic CH |
| ... | ... | ... | ... | ... | ... |
Table 2: ¹³C NMR Data for this compound (Solvent, Spectrometer Frequency)
| Position | δC (ppm) | DEPT | HMBC Correlations (from ¹H at δ) |
| e.g., C-2 | e.g., 160.5 | C | H-3, H-4 |
| ... | ... | ... | ... |
Visualization of Experimental Workflow
The logical flow of NMR experiments for structure elucidation can be visualized as follows:
Application Note & Protocol: Quantification of 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol is a sesquiterpenoid coumarin (B35378) found in various plant species, notably from the Compositae and Umbelliferae families.[1][2] As a member of the coumarin class of compounds, it holds potential for various pharmacological activities, making its accurate quantification in plant extracts and biological matrices crucial for research and drug development. This document provides a detailed analytical method for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and tandem mass spectrometry (LC-MS/MS).
Chemical Properties:
| Property | Value |
| Chemical Formula | C24H26O7 |
| Molecular Weight | 426.5 g/mol |
| Class | Sesquiterpenoid Coumarin |
| Solubility | Soluble in organic solvents such as methanol (B129727), ethanol, acetonitrile, chloroform, and dichloromethane. |
Experimental Protocols
Sample Preparation: Solid-Liquid Extraction (SLE)
This protocol is designed for the extraction of this compound from dried plant material.
Materials:
-
Dried and powdered plant material
-
Methanol (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
HPLC vials
Procedure:
-
Weigh 1.0 g of the dried and powdered plant material into a centrifuge tube.
-
Add 10 mL of methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 30 minutes to enhance extraction efficiency.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC vial.
-
Store the vial at 4°C until analysis.
Diagram: Experimental Workflow for Sample Preparation
Caption: Workflow for the extraction of the target analyte.
HPLC-DAD Method
This method is suitable for the routine quantification of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min, 50% B; 5-20 min, 50-90% B; 20-25 min, 90% B; 25-26 min, 90-50% B; 26-30 min, 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | Estimated 254 nm and 320 nm (requires experimental verification) |
Rationale for Wavelength Selection: The dihydrooroselol core structure suggests primary absorption maxima in the ranges of 240-260 nm and 310-330 nm. Experimental verification by running a UV scan of a purified standard is essential for optimal sensitivity.
LC-MS/MS Method
For higher sensitivity and selectivity, especially in complex matrices, an LC-MS/MS method is recommended.
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min, 40% B; 2-8 min, 40-95% B; 8-10 min, 95% B; 10-10.1 min, 95-40% B; 10.1-12 min, 40% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Collision Gas | Argon |
| MRM Transitions (Predicted) | Precursor Ion (m/z): 427.17 [M+H]+, 449.15 [M+Na]+ Product Ions (m/z): 327.1 (loss of angeloyl), 327.1 (loss of senecioyl), further fragments from the coumarin core |
Note: The specific MRM transitions and collision energies must be optimized by infusing a standard solution of this compound into the mass spectrometer.
Diagram: Logical Relationship of Analytical Method Development
Caption: Overview of the analytical workflow.
Method Validation
The developed analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by comparing the chromatograms of the sample extract with and without the analyte and by peak purity analysis using a DAD detector.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct a calibration curve, and the correlation coefficient (r²) should be ≥ 0.999.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage recovery is calculated. The acceptance criteria for recovery are typically within 80-120%.
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). The relative standard deviation (RSD) should be within acceptable limits (e.g., < 2% for repeatability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Summary of Validation Parameters and Acceptance Criteria:
| Validation Parameter | Measurement | Acceptance Criteria |
| Specificity | Peak Purity / Resolution | Peak is pure and well-resolved from other components |
| Linearity | Correlation Coefficient (r²) | r² ≥ 0.999 |
| Accuracy | % Recovery | 80 - 120% |
| Precision (Repeatability) | % RSD | ≤ 2% |
| Precision (Intermediate) | % RSD | ≤ 5% |
| LOD | Signal-to-Noise Ratio | S/N ≥ 3 |
| LOQ | Signal-to-Noise Ratio | S/N ≥ 10 |
Data Presentation
The quantitative data obtained from the analysis should be summarized in a clear and structured format.
Table 1: Calibration Curve Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| Linearity (r²) | [Insert Value] |
Table 2: Accuracy and Precision Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (n=3) | % Recovery | % RSD |
| Low QC (5 µg/mL) | [Insert Data] | [Insert Data] | [Insert Data] |
| Mid QC (25 µg/mL) | [Insert Data] | [Insert Data] | [Insert Data] |
| High QC (75 µg/mL) | [Insert Data] | [Insert Data] | [Insert Data] |
Table 3: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | [Insert Value] |
| LOQ | [Insert Value] |
Conclusion
This application note provides a comprehensive framework for the development and validation of an analytical method for the quantification of this compound. The proposed HPLC-DAD and LC-MS/MS methods offer robust and reliable approaches for the analysis of this compound in various matrices. Adherence to the detailed protocols and validation procedures will ensure the generation of high-quality, reproducible data essential for research, quality control, and drug development applications.
References
Application Notes and Protocols: In Vitro Anti-inflammatory Assay of 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol is a natural coumarin (B35378) derivative with potential therapeutic applications.[1] Inflammation is a critical biological response, but its dysregulation is implicated in numerous chronic diseases. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are pivotal mediators of inflammatory responses, making them key targets for novel anti-inflammatory agents.[2][3] This document provides a comprehensive suite of protocols for the in vitro evaluation of the anti-inflammatory properties of this compound, focusing on its effects on macrophage activation and associated signaling cascades.
Data Presentation
The anti-inflammatory activity of this compound can be quantified and summarized. The following table presents a template for organizing the results obtained from the described assays.
Table 1: Summary of In Vitro Anti-inflammatory Activity
| Assay | Test System | Parameter Measured | IC₅₀ (µM) of Test Compound | Positive Control | IC₅₀ (µM) of Control |
| NO Production | LPS-stimulated RAW 264.7 | Nitrite (B80452) Concentration | Data to be determined | Dexamethasone | ~ 15 µM |
| ROS Production | LPS-stimulated RAW 264.7 | DCF Fluorescence | Data to be determined | N-Acetylcysteine | ~ 5 mM |
| TNF-α Production | LPS-stimulated RAW 264.7 | TNF-α Concentration | Data to be determined | Dexamethasone | ~ 10 µM |
| IL-6 Production | LPS-stimulated RAW 264.7 | IL-6 Concentration | Data to be determined | Dexamethasone | ~ 12 µM |
Experimental Protocols & Workflows
A systematic approach is essential for evaluating the anti-inflammatory potential of a test compound. The overall workflow begins with assessing cytotoxicity, followed by functional assays to measure key inflammatory mediators, and finally, mechanistic studies to elucidate the underlying signaling pathways.
Cell Culture and Maintenance
The murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency. Detach cells using a cell scraper.
Cell Viability Assay (MTT Assay)
This assay determines the non-cytotoxic concentration range of the test compound.
-
Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.[4]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Incubate for 24 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
Nitric Oxide (NO) Production Assay
This assay quantifies the production of NO, a key inflammatory mediator, by measuring its stable metabolite, nitrite.
-
Cell Seeding: Plate RAW 264.7 cells in a 24-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.[5]
-
Treatment: Pre-treat the cells with non-toxic concentrations of the test compound for 2 hours.
-
Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[5]
-
Sample Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[5]
-
Incubation & Measurement: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve generated with sodium nitrite.
Intracellular Reactive Oxygen Species (ROS) Detection
This protocol measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Cell Culture: Grow RAW 264.7 cells on glass coverslips in a 24-well plate.
-
Treatment & Stimulation: Pre-treat cells with the test compound for 1 hour, then stimulate with LPS (1 µg/mL) for the desired time.
-
Staining: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells three times with PBS to remove excess probe.
-
Imaging: Mount the coverslips on glass slides and immediately visualize using a fluorescence microscope. The intensity of green fluorescence is proportional to the level of intracellular ROS.[4]
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol quantifies the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Cell Culture and Treatment: Seed RAW 264.7 cells and treat them with the test compound and LPS as described in the NO Production Assay (Steps 1-3).[4]
-
Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatants and centrifuge to remove cellular debris.
-
ELISA Procedure: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions precisely.
-
Analysis: Determine the concentration of each cytokine by comparing the sample absorbance to a standard curve generated with recombinant cytokines.
Mechanistic Analysis: Signaling Pathways
Inflammatory responses in macrophages are largely controlled by the NF-κB and MAPK signaling pathways. Western blotting can be used to assess how this compound affects the activation of these key pathways.
NF-κB Signaling Pathway
The canonical NF-κB pathway is a primary target for anti-inflammatory drugs. Upon stimulation by LPS, the IκBα protein is phosphorylated and degraded, allowing the p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[6][7]
MAPK Signaling Pathway
The MAPK family, including p38, ERK, and JNK, are critical kinases that regulate the expression of inflammatory mediators. LPS stimulation leads to the phosphorylation and activation of these kinases.[8]
Western Blot Protocol
-
Cell Treatment and Lysis: After treatment with the compound and/or LPS, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, and β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The density of the bands can be quantified using image analysis software.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. synapse.koreamed.org [synapse.koreamed.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. assaygenie.com [assaygenie.com]
Application Notes and Protocols: Cytotoxicity of 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, publicly available research data specifically detailing the cytotoxicity of 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol in cancer cell lines is limited. The following application notes and protocols are based on established methodologies for the in vitro evaluation of novel compounds, particularly natural product derivatives such as coumarins, and should be adapted as necessary.
Introduction
This compound is a natural product belonging to the coumarin (B35378) class of compounds. Coumarins and their derivatives have garnered significant interest in oncology research due to their potential cytotoxic and pro-apoptotic effects across a variety of cancer cell lines.[1][2] The evaluation of novel coumarins like this compound for anticancer activity is a critical step in the drug discovery process. These investigations typically involve determining the compound's cytotoxic effects, often quantified by the half-maximal inhibitory concentration (IC50), and elucidating the underlying mechanism of action, such as the induction of apoptosis.
Data Presentation: A Template for Reporting Cytotoxicity
Given the absence of specific data for this compound, the following table serves as a template for presenting cytotoxicity data (IC50 values) upon experimental determination. IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.[3]
| Cancer Cell Line | Cell Type | IC50 (µM) after 48h Exposure | IC50 (µM) after 72h Exposure |
| MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined | Data to be determined |
| HeLa | Cervical Cancer | Data to be determined | Data to be determined |
| DLD-1 | Colorectal Adenocarcinoma | Data to be determined | Data to be determined |
| SMMC-7721 | Hepatocellular Carcinoma | Data to be determined | Data to be determined |
Experimental Protocols
The following are detailed protocols for two standard colorimetric assays used to determine cytotoxicity: the MTT assay and the Sulforhodamine B (SRB) assay.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used method to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells.[4][5]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for the desired exposure times (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
References
- 1. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for Investigating the Mechanism of Action of 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol
Introduction
3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol is a natural product belonging to the coumarin (B35378) class of compounds.[1][2] While specific mechanism of action studies for this particular derivative are not extensively documented in publicly available literature, the broader coumarin family exhibits a wide range of pharmacological activities, including anticancer, anti-inflammatory, and anticoagulant effects.[3][4] These activities are often linked to the modulation of key cellular signaling pathways.
These application notes provide a comprehensive framework for researchers to investigate the mechanism of action of this compound. The following sections detail protocols for assessing its potential anticancer and anti-inflammatory effects, which are common activities associated with coumarin derivatives. The provided methodologies, data presentation templates, and pathway diagrams serve as a guide for initiating a thorough investigation into the compound's biological functions.
Section 1: Assessment of Anticancer Activity
Many coumarin derivatives have been identified as potential antiproliferative agents. The initial assessment of anticancer activity typically involves determining the cytotoxic effects of the compound on cancer cell lines, followed by investigations into the underlying mechanisms, such as the induction of apoptosis.
Application Note 1.1: Cell Viability and Cytotoxicity
A primary step in evaluating the anticancer potential of a compound is to determine its effect on the viability and proliferation of cancer cells. The MTT assay is a widely used colorimetric method for this purpose. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Data Presentation: IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from cytotoxicity assays. It represents the concentration of a compound that is required to inhibit a biological process, such as cell proliferation, by 50%. Researchers should determine the IC₅₀ values of this compound across a panel of cancer cell lines to identify potential cellular targets and assess its potency.
| Cell Line | Tissue of Origin | IC₅₀ (µM) after 48h Treatment |
| MCF-7 | Breast Adenocarcinoma | Enter experimental data |
| A549 | Lung Carcinoma | Enter experimental data |
| HeLa | Cervical Adenocarcinoma | Enter experimental data |
| HepG2 | Hepatocellular Carcinoma | Enter experimental data |
Experimental Protocol 1.1: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the respective wells and incubate for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Workflow for Cell Viability Assay
References
Application Notes and Protocols for 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol is a natural product belonging to the class of angular-type pyranocoumarins. It is found in various plants, including species from the Apiaceae (Umbelliferae) and Asteraceae (Compositae) families, such as Angelica pubescens and Mikania trachypleura.[1] As a distinct chemical entity, it serves as an essential reference standard for the identification, quantification, and quality control of herbal extracts and finished products containing this compound. Its structural complexity, featuring two ester functional groups, makes it a molecule of interest for further investigation into its biological activities, which may include anti-inflammatory and anticancer effects, common to the coumarin (B35378) class of compounds.
These application notes provide detailed protocols for the use of this compound as a reference standard in analytical procedures, as well as an overview of its potential biological significance to guide further research.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₄H₂₆O₇ |
| Molecular Weight | 426.46 g/mol |
| CAS Number | 1221686-60-7 |
| Appearance | White to off-white powder |
| Purity (as a reference standard) | ≥98% (HPLC) |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO, and other organic solvents. |
| Storage | Store at 2-8°C, protected from light and moisture. |
Application: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This section outlines a general protocol for the quantification of this compound in various matrices, such as crude plant extracts or formulated products.
Experimental Protocol: HPLC-UV Analysis
Objective: To quantify the amount of this compound in a sample.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD).
-
Analytical column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Reference Standard: this compound (≥98% purity).
-
HPLC-grade methanol, acetonitrile, and water.
-
Formic acid (optional, for mobile phase modification).
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm).
Procedure:
-
Standard Stock Solution Preparation: Accurately weigh approximately 5 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol to obtain a stock solution of 500 µg/mL.
-
Calibration Standards Preparation: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation:
-
Plant Extracts: Accurately weigh the dried extract and dissolve it in a known volume of methanol. Sonicate for 15-20 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.
-
Formulated Products: Depending on the matrix, perform a suitable extraction procedure to isolate the compound of interest. The final solution should be filtered through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution of methanol (A) and water (B) is recommended. A starting gradient could be 60% A, increasing to 90% A over 20 minutes. Adding 0.1% formic acid to the mobile phase can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV spectrum of the compound, a wavelength between 220 nm and 330 nm is likely to be appropriate. A diode array detector is useful for determining the optimal wavelength.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the prepared calibration standards and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Method Validation (Representative Data)
The following table summarizes typical validation parameters for an HPLC method for the quantification of a pyranocoumarin (B1669404) reference standard. These values should be established for the specific method and laboratory.
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
Experimental Workflow Diagram
References
Application Notes and Protocols for Cell-Based Assays: Evaluating the Biological Activity of 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol is a natural product belonging to the coumarin (B35378) class of compounds. Coumarins have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] These activities are often attributed to their ability to modulate key cellular signaling pathways. This document provides detailed protocols for a suite of cell-based assays to characterize the potential anti-inflammatory and anticancer properties of this compound.
Section 1: Assessment of Anti-Inflammatory Activity
Inflammation is a critical biological response, and its dysregulation is implicated in numerous diseases. The following assays are designed to evaluate the anti-inflammatory potential of this compound by measuring its effect on key inflammatory mediators and signaling pathways.[3]
Application Note 1.1: Inhibition of Pro-Inflammatory Cytokine Production
This application note describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibitory effect of the test compound on the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.[4][5]
Experimental Workflow:
References
- 1. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Experimental Model-based Approaches for Investigating Anti-inflammatory Properties of Coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biocompare.com [biocompare.com]
Probing the Therapeutic Potential of 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol: Animal Models for Preclinical Evaluation
For Immediate Release
[City, State] – [Date] – To facilitate the exploration of the pharmacological properties of the natural coumarin (B35378), 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol, detailed application notes and protocols for preclinical assessment in animal models are now available. This document provides researchers, scientists, and drug development professionals with a comprehensive guide to investigating the potential anti-inflammatory and anticancer effects of this compound.
This compound is a coumarin derivative, a class of compounds known for a wide range of biological activities. While specific studies on this particular molecule are limited, its structural similarity to other bioactive coumarins suggests potential therapeutic applications. These protocols are designed to provide a robust framework for the initial in vivo evaluation of this compound.
Application Notes: Investigating the Bioactivity of this compound
1. Rationale for Investigation:
Coumarins have demonstrated significant anti-inflammatory and anticancer properties in numerous preclinical studies. The structural moieties of this compound, including the angeloyl and senecioyl groups, are found in other natural products with known biological effects. This provides a strong rationale for investigating its potential as a novel therapeutic agent.
2. Potential Therapeutic Areas:
-
Inflammatory Disorders: Based on the known activities of similar coumarins, this compound is a candidate for evaluation in models of acute and chronic inflammation.
-
Oncology: The established anticancer effects of various coumarin derivatives warrant the investigation of this compound's efficacy against different cancer types.
3. Proposed Animal Models:
To assess the therapeutic potential of this compound, the following well-established animal models are recommended:
-
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in rats.
-
Anticancer Activity: Human Tumor Xenograft Model in immunocompromised mice.
These models are widely accepted in preclinical research and provide reliable and reproducible data for the initial assessment of a compound's efficacy and mechanism of action.
Data Presentation: Hypothetical Efficacy Data
The following tables present hypothetical quantitative data for this compound, based on typical results observed for other bioactive coumarins in similar preclinical models.
Table 1: Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SD) | Inhibition of Edema (%) |
| Vehicle Control (Saline) | - | 0.85 ± 0.12 | - |
| Indomethacin | 10 | 0.35 ± 0.08 | 58.8 |
| Compound A | 25 | 0.62 ± 0.10 | 27.1 |
| Compound A | 50 | 0.45 ± 0.09 | 47.1 |
| Compound A | 100 | 0.31 ± 0.07 | 63.5 |
Compound A: this compound
Table 2: Anticancer Effect of this compound on Human Colon Cancer (HCT116) Xenografts in Mice
| Treatment Group | Dose (mg/kg/day) | Final Tumor Volume (mm³) (Mean ± SD) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1520 ± 210 | - |
| 5-Fluorouracil | 20 | 650 ± 150 | 57.2 |
| Compound A | 50 | 1150 ± 180 | 24.3 |
| Compound A | 100 | 830 ± 160 | 45.4 |
Compound A: this compound
Experimental Protocols
1. Protocol for Carrageenan-Induced Paw Edema in Rats
This protocol is designed to evaluate the acute anti-inflammatory activity of the test compound.
Materials:
-
Male Wistar rats (180-200 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment.
-
Grouping and Dosing: Divide animals into groups (n=6-8 per group): Vehicle control, positive control (Indomethacin, 10 mg/kg), and test compound groups (e.g., 25, 50, 100 mg/kg). Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
Biomarker Analysis: At the end of the experiment, euthanize the animals and collect paw tissue for the analysis of inflammatory markers such as TNF-α and IL-6 by ELISA, and p-p65 and p-p38 by Western blotting.
2. Protocol for Human Tumor Xenograft Model in Mice
This protocol is designed to assess the in vivo anticancer efficacy of the test compound.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old)
-
Human cancer cell line (e.g., HCT116 for colorectal cancer)
-
This compound
-
Positive control drug (e.g., 5-Fluorouracil)
-
Vehicle
-
Matrigel
-
Calipers
Procedure:
-
Cell Culture and Implantation: Culture the selected human cancer cell line and implant subcutaneously (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel mixture) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group): Vehicle control, positive control, and test compound groups.
-
Treatment: Administer the test compound or vehicle daily (or as per a defined schedule) via an appropriate route (e.g., p.o. or i.p.).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint and Analysis: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice. Excise the tumors, weigh them, and process for further analysis.
-
Biomarker Analysis: Analyze tumor tissues for markers of proliferation (Ki-67) and angiogenesis (CD31) by immunohistochemistry. Analyze protein extracts from tumors by Western blotting to assess the modulation of signaling pathways like PI3K/Akt.
Visualizations: Workflows and Signaling Pathways
To further clarify the experimental design and potential mechanisms of action, the following diagrams are provided.
Troubleshooting & Optimization
Technical Support Center: Enhancing Solubility of 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For biological assays, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing a stock solution of this compound.[1] This compound is a natural product of the coumarin (B35378) class, which often exhibits poor aqueous solubility.[2][3] Suppliers frequently offer this compound pre-dissolved in DMSO, typically at a concentration of 10 mM, indicating its suitability.[1]
Q2: What other organic solvents can be used to dissolve this compound?
A2: Besides DMSO, other organic solvents that can be used to dissolve this compound include Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] However, for in vitro assays, especially those involving live cells, the toxicity of the solvent is a critical consideration. DMSO is generally preferred due to its high solubilizing power and relatively low toxicity at concentrations typically used in cell culture (usually below 0.5%).[4]
Q3: My compound dissolves in the organic solvent but precipitates when I add it to my aqueous assay buffer or cell culture medium. What should I do?
A3: This is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Increase the stock concentration: Preparing a more concentrated stock solution in the organic solvent allows you to add a smaller volume to your aqueous medium, thus keeping the final concentration of the organic solvent low enough to be tolerated by the cells and high enough to maintain the compound's solubility.
-
Use a gentle mixing technique: When diluting the stock solution, add it dropwise to the aqueous medium while gently vortexing or stirring to facilitate rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
Consider co-solvents: In some cases, a mixture of solvents can improve solubility. For instance, a combination of an organic solvent and a small amount of a surfactant like Tween 80 or a co-solvent like polyethylene (B3416737) glycol (PEG) might help to keep the compound in solution.
Q4: What is the maximum concentration of DMSO that is safe for my cells in culture?
A4: The maximum tolerated concentration of DMSO varies between cell lines, but a general guideline is to keep the final concentration in the cell culture medium at or below 0.5% (v/v).[4] Some sensitive cell lines may require even lower concentrations, such as 0.1%. It is always recommended to perform a vehicle control experiment (treating cells with the same concentration of DMSO as used for the compound) to assess the effect of the solvent on your specific cell line and assay.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the solubilization and use of this compound in in vitro experiments.
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve in the initial solvent. | The compound is highly hydrophobic. | - Use mechanical assistance such as vortexing for several minutes or sonication in a water bath.[5] - Gentle warming (e.g., 37°C) may aid dissolution, but be cautious of potential compound degradation.[5] - Try a different organic solvent from the recommended list (e.g., ethanol, acetone), keeping in mind its compatibility with your assay.[6] |
| Precipitation occurs immediately upon dilution into aqueous buffer. | The compound has very low aqueous solubility. | - Prepare a higher concentration stock solution in DMSO to minimize the volume added to the aqueous phase. - Add the DMSO stock solution to the aqueous buffer in a dropwise manner with continuous gentle agitation. - Consider using a co-solvent system. For example, a mixture of DMSO and Pluronic F-127 or other surfactants can enhance aqueous solubility. |
| Precipitation is observed in the cell culture plate over time. | The compound is not stable in the culture medium at the tested concentration. | - Reduce the final concentration of the compound in the assay. - Decrease the incubation time of the experiment if possible. - Visually inspect the wells for precipitation before and after the experiment. |
| Inconsistent results between experiments. | Incomplete initial solubilization or precipitation during dilution. | - Ensure the compound is fully dissolved in the stock solution before each use. Visually inspect for any particulate matter. - Prepare fresh dilutions from the stock solution for each experiment. - Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound (Molecular Weight: 426.47 g/mol ) in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.26 mg of the compound.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Dissolve: Tightly cap the tube and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can be applied if necessary, but avoid excessive heat.
-
Visual Inspection: Visually inspect the solution against a light source to ensure that all solid material has dissolved and the solution is clear.
-
Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles and exposure to moisture.[1]
Visualizations
Caption: Workflow for preparing and using the compound in vitro.
References
Technical Support Center: Stability of 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability of 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol and other similar ester-containing natural products in solution. The information provided is based on general principles of chemical stability for coumarin (B35378) and ester derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Given the presence of two ester linkages (angeloyl and senecioyl groups), the primary degradation pathway is expected to be hydrolysis.[1] This reaction involves the cleavage of the ester bonds, leading to the formation of the corresponding carboxylic acids and the dihydrooroselol core. The rate of hydrolysis is highly dependent on the pH of the solution.
Q2: How does pH affect the stability of this compound?
A2: Ester hydrolysis is catalyzed by both acids and bases.[2] Therefore, the compound is expected to be least stable in strongly acidic (pH < 4) and strongly alkaline (pH > 8) conditions. The greatest stability is typically observed in a slightly acidic to neutral pH range (approximately pH 4-7). A pH-rate profile study is recommended to determine the optimal pH for maximum stability.
Q3: What other environmental factors can influence the stability of this compound?
A3: Besides pH, other factors that can affect stability include:
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation, including hydrolysis.[3]
-
Light: Coumarin derivatives can be susceptible to photolytic degradation upon exposure to UV or visible light.[3][4] Photostability studies are crucial to determine the compound's light sensitivity.
-
Oxidizing Agents: The presence of oxidizing agents could potentially lead to the degradation of the molecule.[1]
-
Enzymes: In biological matrices, esterases can enzymatically hydrolyze the ester bonds.
Q4: What analytical methods are suitable for monitoring the stability of this compound?
A4: A stability-indicating analytical method is required, which can separate the intact parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD) is a common and effective technique.[5][6] For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[2][6]
Troubleshooting Guides
Issue 1: Rapid Loss of Parent Compound in Solution
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inappropriate pH | Verify the pH of your solution. | Adjust the pH to a neutral or slightly acidic range (pH 4-7) using a suitable buffer system. |
| High Temperature | Check the storage and experimental temperature. | Store solutions at lower temperatures (e.g., 4°C or -20°C) and protect from heat during experiments. |
| Light Exposure | The compound may be photolabile. | Conduct experiments under amber or low-light conditions. Wrap storage vials in aluminum foil.[7] |
| Contamination | Microbial or chemical contamination. | Use sterile, high-purity solvents and buffers. Filter-sterilize solutions if appropriate. |
Issue 2: Poor Reproducibility of Stability Data
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Sample Preparation | Review your sample preparation workflow. | Ensure consistent and accurate pipetting, dilutions, and mixing for all samples. |
| Fluctuations in Environmental Conditions | Monitor temperature and humidity of storage areas. | Use calibrated and controlled environmental chambers for stability studies. |
| Analytical Method Variability | Check the performance of your HPLC system. | Run system suitability tests before each analysis to ensure consistent performance. |
| Freeze-Thaw Cycles | Repeated freezing and thawing of stock solutions. | Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles.[7] |
Experimental Protocols
Protocol: Preliminary Solution Stability Assessment (Forced Degradation)
This protocol outlines a general procedure for a forced degradation study to investigate the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Purified Water (HPLC grade)
-
Stress Agents: 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH), 3% Hydrogen Peroxide (H₂O₂)
-
Buffers: pH 4, 7, and 9 buffer solutions
-
Equipment: Calibrated pH meter, analytical balance, volumetric flasks, HPLC system with UV/DAD detector, photostability chamber, temperature-controlled oven/water bath.
2. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in ACN or another suitable organic solvent.
3. Sample Preparation for Stress Conditions:
-
For each condition, dilute the stock solution with the respective stress agent/buffer to a final concentration of 0.1 mg/mL.
-
Control (t=0): Dilute the stock solution with the analysis mobile phase to the final concentration and analyze immediately.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature, protected from light.
-
Thermal Degradation: Dilute the stock solution in a pH 7 buffer. Incubate at 60°C.
-
Photolytic Degradation: Dilute the stock solution in a pH 7 buffer. Expose to a light source as per ICH Q1B guidelines. A dark control sample should be run in parallel.[7]
4. Time Points and Analysis:
-
Withdraw aliquots from each stressed sample at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
For acidic and basic samples, neutralize the aliquot before HPLC analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Calculate the percentage of the remaining parent compound and the formation of any degradation products.
Data Presentation
Note: The following tables present hypothetical data for illustrative purposes only.
Table 1: Stability of this compound under Forced Degradation Conditions (% Remaining Parent Compound)
| Condition | 0 hr | 4 hr | 8 hr | 24 hr |
| 0.1 M HCl (60°C) | 100% | 75.2% | 58.1% | 25.6% |
| 0.1 M NaOH (RT) | 100% | 45.3% | 15.7% | <1% |
| 3% H₂O₂ (RT) | 100% | 98.5% | 97.2% | 94.8% |
| pH 7 Buffer (60°C) | 100% | 92.1% | 85.4% | 70.3% |
| Photostability (Light) | 100% | 90.5% | 82.3% | 65.1% |
| Photostability (Dark) | 100% | 99.8% | 99.5% | 99.1% |
Table 2: pH-Dependent Stability at Room Temperature (% Remaining Parent Compound after 48 hours)
| pH | % Remaining Compound |
| 2.0 | 78.4% |
| 4.0 | 95.1% |
| 7.0 | 98.9% |
| 9.0 | 82.6% |
| 12.0 | 35.2% |
Mandatory Visualization
Caption: Forced degradation experimental workflow.
Caption: Troubleshooting decision tree for rapid degradation.
References
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical vs. Physical Stability of Formulations [microtrac.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting HPLC Peak Tailing for 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive resource for diagnosing and resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of the natural coumarin (B35378), 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol.
Frequently Asked Questions (FAQs)
Q1: My peak for this compound is showing significant tailing. What are the most probable causes?
Peak tailing for this hydrophobic coumarin derivative in reversed-phase HPLC is often a result of secondary interactions with the stationary phase or suboptimal chromatographic conditions. The most common causes include:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases are a primary cause of peak tailing for many compounds.[1][2][3] The ester and ether functionalities in this compound can engage in hydrogen bonding with these active sites, leading to a secondary retention mechanism that results in a tailing peak.
-
Mobile Phase pH Issues: An inappropriate mobile phase pH can lead to the ionization of residual silanol groups (pKa ≈ 3.5-4.5), making them more likely to interact with the analyte.[4]
-
Column Contamination and Degradation: The accumulation of sample matrix components or other strongly retained compounds can create active sites that contribute to peak tailing.[5] Physical degradation of the column, such as the formation of a void at the inlet, can also disrupt the sample band and lead to poor peak shape.[3]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[5]
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger (more non-polar in reversed-phase) than the mobile phase, it can cause band broadening and peak tailing.[5]
Q2: What is a good starting point for an HPLC method to analyze this compound?
Based on methods used for the analysis of coumarins from Angelica pubescens, the source of this compound, a good starting point would be a reversed-phase C18 column with a gradient elution.[6][7][8]
-
Column: C18, 2.1-4.6 mm I.D., 1.8-5 µm particle size.
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or acetic acid).
-
Mobile Phase B: Acetonitrile or Methanol with the same acidic modifier.
-
Gradient: A typical gradient might start at a lower percentage of organic modifier and increase over time to elute the hydrophobic coumarin.
-
Detection: UV detection, typically in the range of 254-330 nm for coumarins.
Q3: How can I systematically troubleshoot the peak tailing issue?
A logical approach is crucial for identifying and resolving the problem. The following troubleshooting workflow is recommended:
Troubleshooting Workflow
References
- 1. hplc.eu [hplc.eu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Simultaneous analysis of coumarin derivatives in extracts of Radix Angelicae pubescentis (Duhuo) by HPLC-DAD-ESI-MSn technique - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Separation and Enrichment of Three Coumarins from Angelicae Pubescentis Radix by Macroporous Resin with Preparative HPLC and Evaluation of Their Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Five Coumarins in Angelicae Pubescentis Radix from Different Origins by HPTLC-Scanning - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary sources?
A1: this compound is a natural coumarin (B35378) compound. It has been identified in plant species such as Mikania trachypleura and Angelica pubescens.[1][2] Coumarins from these genera are of interest for their potential pharmacological activities.
Q2: Which solvents are most effective for extracting this coumarin?
A2: While specific data for this exact compound is limited, coumarins, in general, are soluble in a range of organic solvents. Effective solvents for coumarin extraction include methanol (B129727), ethanol (B145695), acetone (B3395972), chloroform, dichloromethane, and ethyl acetate.[2] The choice of solvent will depend on the subsequent purification strategy and the polarity of the target compound. For initial broad-spectrum extraction, methanol or ethanol are often good starting points.
Q3: What are the recommended extraction methods for this compound?
A3: Several methods can be employed for the extraction of coumarins. The most common include:
-
Maceration: A simple method involving soaking the plant material in a solvent at room temperature. It is suitable for heat-sensitive compounds but may result in lower yields.
-
Soxhlet Extraction: A continuous extraction method that can provide higher yields than maceration. However, the prolonged exposure to heat may degrade thermolabile compounds.
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency, often at lower temperatures and shorter times than other methods.
Q4: How can I purify the crude extract to isolate this compound?
A4: Purification of coumarins from a crude extract typically involves chromatographic techniques. Column chromatography using silica (B1680970) gel or alumina (B75360) is a common initial step. Further purification can be achieved using preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Q5: How should I store the plant material and extracts to prevent degradation of the target compound?
A5: Plant material should be thoroughly dried and stored in a cool, dark, and dry place. Extracts should be stored in airtight, light-protected containers (e.g., amber vials) at low temperatures (e.g., 4°C or -20°C for long-term storage) to minimize degradation.
Troubleshooting Guide for Low Extraction Yield
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Improper Plant Material Preparation: Insufficiently dried or coarsely ground plant material. | Ensure the plant material is thoroughly dried to a constant weight and grind it to a fine powder (e.g., 40-60 mesh) to maximize the surface area for extraction. |
| Inefficient Solvent Extraction: Suboptimal choice of solvent or inadequate extraction parameters (time, temperature). | Perform small-scale pilot extractions with different solvents (e.g., methanol, ethanol, ethyl acetate) to determine the most effective one. Optimize the extraction time and temperature for your chosen method. | |
| Poor Solvent-to-Solid Ratio: Insufficient solvent volume to effectively extract the compound. | Increase the solvent-to-solid ratio. A common starting point is 10:1 (mL of solvent to g of plant material). | |
| Low Purity of Target Compound | Co-extraction of Impurities: The chosen solvent may be extracting a large number of other compounds with similar polarity. | Consider a sequential extraction approach, starting with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar compounds before extracting with a more polar solvent. |
| Ineffective Purification Strategy: Poor separation during chromatography. | Optimize the mobile phase for your column chromatography by testing different solvent systems using TLC. Ensure the column is packed properly to avoid channeling. Consider using a different stationary phase if separation is still poor. | |
| Degradation of Target Compound | Exposure to Heat, Light, or Air: Coumarins can be sensitive to heat, light, and oxidation. | Use lower temperatures for extraction and solvent evaporation (e.g., using a rotary evaporator under reduced pressure). Protect extracts from light by using amber glassware or covering with aluminum foil. |
| Unstable pH: Extreme pH conditions during extraction or purification can potentially degrade the compound. | Maintain a neutral or slightly acidic pH during aqueous workups and purification steps. |
Data Presentation
Table 1: Illustrative Extraction Yield of this compound under Different Conditions.
Note: The following data is representative and intended to illustrate the impact of different extraction parameters. Actual yields may vary based on the plant material and specific experimental conditions.
| Extraction Method | Solvent | Solvent-to-Solid Ratio | Temperature (°C) | Time | Illustrative Yield (mg/g of dry plant material) |
| Maceration | Ethanol | 10:1 | 25 | 72 hours | 0.8 |
| Soxhlet | Methanol | 15:1 | 65 | 8 hours | 1.5 |
| Ultrasound-Assisted | Acetone | 20:1 | 40 | 30 min | 2.1 |
| Ultrasound-Assisted | Methanol | 20:1 | 40 | 30 min | 1.8 |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Dry the plant material (e.g., leaves and stems of Mikania trachypleura) at 40-50°C until a constant weight is achieved. Grind the dried material to a fine powder (40-60 mesh).
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 200 mL of acetone (or another suitable solvent) to achieve a 20:1 solvent-to-solid ratio.
-
Place the flask in an ultrasonic bath.
-
Sonicate for 30 minutes at a controlled temperature of 40°C.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Wash the residue with a small amount of the extraction solvent.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 50°C and under reduced pressure to obtain the crude extract.
-
-
Storage: Store the crude extract in an amber vial at 4°C.
Protocol 2: Purification by Column Chromatography
-
Column Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the slurry, ensuring there are no air bubbles or cracks.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.
-
Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate.
-
Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Collect fractions of the eluate in separate test tubes.
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify those containing the target compound.
-
Combine the fractions that show a pure spot corresponding to the Rf value of the target compound.
-
-
Final Concentration: Evaporate the solvent from the combined pure fractions to obtain the isolated this compound.
Mandatory Visualization
References
Technical Support Center: Synthesis of 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol
Welcome to the technical support center for the synthesis of 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A common and plausible synthetic strategy involves the stepwise esterification of a suitable precursor, such as (+)-decursinol. This approach requires the selective introduction of the senecioyl group and the angeloyl group onto the vicinal diol of the dihydrooroselol core. Due to the similar nature of the two hydroxyl groups, a protection-deprotection strategy may be necessary to achieve the desired regioselectivity. A widely used method for the esterification of such sensitive and potentially sterically hindered alcohols is the Steglich esterification.[1]
Q2: What are the main challenges in the synthesis of this di-esterified pyranocoumarin?
The primary challenges include:
-
Selective Esterification: Achieving selective acylation of the 3'- and 4'-hydroxyl groups with two different acyl groups (angeloyl and senecioyl) can be difficult due to their similar reactivity.
-
Side Reactions: During esterification, particularly with carbodiimide-based methods like the Steglich esterification, the formation of N-acylurea byproducts can reduce the yield of the desired ester.[2]
-
Purification: The final product and any side products (e.g., mono-esterified intermediates, diastereomers, or the N-acylurea byproduct) are likely to have similar polarities, making purification by standard column chromatography challenging.
-
Stability: The ester linkages can be sensitive to acidic or basic conditions, which needs to be considered during workup and purification.
Q3: Which esterification method is recommended for this synthesis?
The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) or a water-soluble equivalent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is highly recommended.[2] This method is performed under mild, neutral conditions, which is ideal for substrates that are sensitive to acid or heat.[1]
Q4: How can I purify the final product effectively?
Due to the potential for a mixture of closely related compounds, high-performance liquid chromatography (HPLC) is often the most effective method for purifying the final product to a high degree of purity.[3][4] Both normal-phase and reversed-phase HPLC can be explored, with the choice of column and mobile phase optimized based on the polarity of the compound and its impurities.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Di-ester Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase the reaction time. Monitor the reaction progress by TLC or LC-MS.- Increase the equivalents of the acylating agent (angelic acid or senecioic acid) and the coupling agent (DCC/EDC).- Ensure all reagents are anhydrous, as water can consume the activated acid. |
| Formation of N-acylurea byproduct | - Keep the reaction temperature low (0 °C to room temperature) to minimize the rearrangement of the O-acylisourea intermediate to the N-acylurea.- Add the coupling agent (DCC/EDC) slowly to the reaction mixture. |
| Decomposition of Starting Material or Product | - Ensure the reaction and workup conditions are mild and avoid strong acids or bases.- Use a buffered aqueous solution for the workup if necessary. |
| Steric Hindrance | - Increase the amount of DMAP catalyst (up to 1 equivalent) to accelerate the reaction.[5] |
Problem 2: Difficulty in Separating the Product from Byproducts
| Possible Cause | Suggested Solution |
| Co-elution with Starting Material | - Ensure the reaction goes to completion by monitoring with TLC/LC-MS.- If using a large excess of starting material, consider a different stoichiometry or a purification method with higher resolving power. |
| Co-elution with N-acylurea Byproduct | - The dicyclohexylurea (DCU) byproduct from DCC is insoluble in most organic solvents and can be removed by filtration. If EDC is used, the urea (B33335) byproduct is water-soluble and can be removed with an aqueous wash.- If some urea remains, a careful optimization of the chromatographic conditions (e.g., gradient elution) may be required. |
| Formation of Diastereomers or Regioisomers | - Optimize the selectivity of the esterification by employing a protecting group strategy.- Utilize a high-resolution purification technique such as preparative HPLC. Chiral HPLC may be necessary if diastereomers are formed.[4] |
Experimental Protocols
Plausible Synthetic Pathway:
Caption: Plausible synthetic workflow for the target molecule.
Step 1: Selective Protection of a Hydroxyl Group (Hypothetical)
To achieve selective esterification, one of the hydroxyl groups of (+)-decursinol would likely need to be protected. The choice of protecting group is critical and should be orthogonal to the esterification conditions.
Step 2: Steglich Esterification (General Procedure)
-
Dissolve the protected decursinol derivative (1 equivalent) and the first carboxylic acid (e.g., senecioic acid, 1.2 equivalents) in anhydrous dichloromethane (B109758) (DCM).
-
Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Deprotection and Second Esterification
Following the first esterification and purification, the protecting group would be removed under appropriate conditions. The second esterification would then be carried out using the other carboxylic acid (e.g., angelic acid) following a similar Steglich esterification protocol as described in Step 2.
Data Presentation
The following table summarizes representative yields for the synthesis of various decursin (B1670152) derivatives using EDC-mediated coupling, which is analogous to the proposed Steglich esterification.
| Derivative | Acyl Group | Yield (%) | Reference |
| (S)-2a | 3-(1H-Imidazol-1-yl)propanoyl | 39 | [7] |
| (S)-2d | (E)-(Furan-3-yl)acryloyl | 85 | [7] |
| (S)-2i | Cinnamoyl | 75 | [7] |
| 8b | 3-Acetoxy cinnamoyl | Not specified | [6] |
Visualizations
Signaling Pathway: Logical Flow of Troubleshooting
Caption: Troubleshooting workflow for the synthesis.
Experimental Workflow: Steglich Esterification
Caption: General workflow for Steglich esterification.
References
- 1. researchgate.net [researchgate.net]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. An efficient strategy based on MAE, HPLC-DAD-ESI-MS/MS and 2D-prep-HPLC-DAD for the rapid extraction, separation, identification and purification of five active coumarin components from Radix Angelicae Dahuricae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 6. Synthesis and evaluation of (+)-decursin derivatives as inhibitors of the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Storage and Handling of 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol
This technical support center provides guidance on minimizing the degradation of 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol during storage and experimentation. The recommendations are based on the general chemical properties of sesquiterpene coumarins and related furocoumarins.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
Question: I am observing rapid degradation of my compound stock solution, confirmed by HPLC analysis. What are the potential causes and how can I prevent this?
Answer: Rapid degradation of this compound in solution can be attributed to several factors. The primary suspects are hydrolysis, photodegradation, and thermal stress.
-
Hydrolysis: The molecule contains two ester linkages (angeloyloxy and senecioyloxy) which are susceptible to hydrolysis, especially in the presence of water and acid or base catalysts.[1][2][3][4]
-
Solution: Use anhydrous, high-purity solvents for reconstitution. Avoid acidic or basic conditions. If aqueous buffers are necessary, prepare solutions fresh and use them immediately. Store stock solutions in aprotic solvents like DMSO or anhydrous ethanol (B145695) at low temperatures.
-
-
Photodegradation: The furocoumarin core of the molecule is known to be photosensitive, particularly to UV light.[5][6][7] Exposure can lead to the formation of photoadducts or other degradation products.
-
Solution: Protect the compound from light at all times. Use amber vials for storage and cover any clear containers with aluminum foil. Minimize exposure to ambient light during weighing and solution preparation.
-
-
Thermal Stress: Elevated temperatures can accelerate both hydrolysis and other degradation reactions.[8][9]
-
Solution: Store stock solutions and solid material at or below -20°C. For short-term storage of solutions (a few days), -20°C is recommended, while -80°C is preferable for long-term storage.[10] Allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation of atmospheric moisture onto the compound.[10]
-
Question: The solid compound has developed a yellowish or brownish tint over time. What does this indicate?
Answer: Discoloration of the solid compound often points towards oxidative or photodegradation.
-
Oxidation: The complex structure may be susceptible to oxidation, especially if exposed to air over extended periods.
-
Photodegradation: Even intermittent exposure to light during handling can accumulate over time, leading to the formation of colored degradation products.
-
Solution: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) if possible. Ensure the container is tightly sealed to minimize exposure to air and moisture. Always store in the dark.
-
Question: I am seeing inconsistent results in my biological assays using the compound. Could this be related to storage?
Answer: Yes, inconsistent biological activity is a common consequence of compound degradation.
-
Loss of Potency: As the parent compound degrades, its effective concentration decreases, leading to weaker than expected biological effects.
-
Interference from Degradants: Degradation products may have their own biological activities, which could be antagonistic, synergistic, or off-target, leading to confounding results.
-
Solution: Implement a strict storage protocol as outlined above. It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles. Before critical experiments, it is advisable to verify the purity of the stock solution using an analytical technique like HPLC.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored at -20°C or lower, protected from light, in a tightly sealed container.[10] For maximum protection, storage under an inert gas like argon or nitrogen is recommended.
Q2: How should I prepare and store stock solutions?
A2: We recommend preparing a concentrated primary stock solution in a dry, aprotic solvent such as DMSO or anhydrous ethanol.[10] Aliquot this stock into smaller, single-use volumes in amber vials to minimize freeze-thaw cycles and light exposure. Store these aliquots at -80°C.
Q3: Is this compound sensitive to freeze-thaw cycles?
A3: Yes, repeated freeze-thaw cycles should be avoided. They can introduce moisture from condensation, which can facilitate hydrolysis of the ester groups. Aliquoting your stock solution is the most effective way to manage this.
Q4: What are the likely degradation products I should monitor for?
A4: The most probable degradation products will result from the hydrolysis of the ester bonds. This would yield mono-deacylated and di-deacylated derivatives, releasing angelic acid and senecioic acid. Other potential degradation products could arise from reactions involving the coumarin (B35378) ring, especially upon exposure to UV light.
Q5: How often should I check the purity of my stored compound?
A5: For long-term studies, it is good practice to re-analyze the purity of your primary stock solution by HPLC or LC-MS every 6-12 months. For working solutions, purity should be confirmed if they have been stored for more than a few weeks or if experimental results are inconsistent.
Data Presentation
Table 1: Recommended Storage Conditions
| Form | Temperature | Atmosphere | Light Condition | Recommended Duration |
| Solid | -20°C to -80°C | Dry, Inert Gas (Ar, N₂) Recommended | In the Dark (Amber Vial) | Up to 24 months[10] |
| Stock Solution (in DMSO/Anhydrous Ethanol) | -80°C | Tightly Sealed | In the Dark (Amber Vial) | Up to 6 months |
| Working Dilutions (Aqueous Buffer) | 2-8°C | Tightly Sealed | In the Dark (Amber Vial) | Use immediately; not recommended for storage |
Table 2: Comparison of Analytical Methods for Stability Assessment
| Method | Pros | Cons |
| HPLC-UV | Widely available, robust, good for quantification of the parent compound.[11][12] | May not separate all degradation products from the parent peak; less sensitive for identifying unknown degradants. |
| LC-MS/MS | High sensitivity and selectivity; provides structural information for identifying unknown degradation products.[6][13][14] | More complex instrumentation; quantification can be more challenging without standards for degradation products. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.
-
Preparation: Prepare several identical solutions of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile (B52724):water 50:50).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to one sample.
-
Base Hydrolysis: Add 0.1 M NaOH to another sample.
-
Oxidative Degradation: Add 3% H₂O₂ to a third sample.
-
Thermal Degradation: Heat a fourth sample at 60°C.
-
Photodegradation: Expose a fifth sample to a UV lamp (e.g., 254 nm or 365 nm).
-
-
Incubation: Incubate all samples (including a control sample at room temperature, protected from light) for a defined period (e.g., 24, 48, or 72 hours).
-
Analysis: At each time point, neutralize the acidic and basic samples, then analyze all samples by LC-MS/MS to identify and characterize the parent compound and any new peaks that appear.[15]
Protocol 2: Routine Stability Monitoring by HPLC
-
Standard Preparation: Prepare a fresh standard solution of the compound at a known concentration.
-
Sample Preparation: Thaw an aliquot of the stock solution to be tested, allowing it to reach room temperature before opening. Dilute to the same concentration as the fresh standard.
-
HPLC Analysis:
-
Column: Use a suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a common starting point.
-
Detection: UV detector set to the λmax of the compound.
-
-
Data Analysis: Compare the peak area of the parent compound in the stored sample to that of the fresh standard. A significant decrease in the peak area or the appearance of new peaks indicates degradation. Calculate the purity of the stored sample as: (Peak Area of Parent in Sample / Total Peak Area of All Peaks) x 100%.
Visualizations
Caption: Potential degradation pathways for the target compound.
Caption: Experimental workflow for stability assessment.
References
- 1. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification and Quantitation of Furocoumarins in Popularly Consumed Foods in the U.S. Using QuEChERS Extraction Coupled with UPLC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. Extraction of co-products from biomass: example of thermal degradation of silymarin compounds in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound | CAS:1221686-60-7 | Manufacturer ChemFaces [chemfaces.com]
- 11. researchgate.net [researchgate.net]
- 12. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ijmr.net.in [ijmr.net.in]
Technical Support Center: Overcoming Poor Bioavailability of Natural Coumarins
Welcome, researchers! This resource is designed to help you navigate the common challenges associated with the poor oral bioavailability of natural coumarins. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to support your research and development efforts.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Issue 1: Poor Aqueous Solubility
-
Question: My coumarin (B35378) compound is precipitating out of my aqueous buffer during my in vitro assay. What can I do?
-
Answer: This is a frequent challenge due to the hydrophobic nature of many coumarins.[1] Here are several strategies to troubleshoot this issue:
-
Co-solvent Addition: The most straightforward approach is to first dissolve your coumarin in a minimal amount of a water-miscible organic solvent like DMSO or ethanol (B145695) to create a concentrated stock solution.[2] You can then dilute this stock into your aqueous buffer. Ensure the final solvent concentration is low (typically <1%) to avoid impacting your biological system.[2] Perform a vehicle control experiment with the same solvent concentration to validate your results.[2]
-
pH Adjustment: The solubility of coumarin derivatives can be pH-dependent.[1] Investigate the pKa of your specific coumarin and adjust the buffer pH accordingly, ensuring the compound remains stable at the new pH.[1]
-
Use of Solubilizing Excipients: For more significant solubility enhancement, consider using cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) or surfactants. Cyclodextrins can encapsulate the hydrophobic coumarin, forming a water-soluble inclusion complex.[2]
-
Issue 2: Low Permeability Across Gut Epithelium
-
Question: My in vitro Caco-2 permeability assay shows low transport (low Papp value) for my coumarin. How can I address this?
-
Answer: Low permeability suggests the compound does not efficiently cross the intestinal barrier. This can be due to its physicochemical properties or because it is a substrate for efflux transporters like P-glycoprotein (P-gp).
-
Identify Efflux: Perform a bidirectional Caco-2 assay, measuring transport from both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) sides. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is actively pumped out of the cells.[3] You can confirm P-gp involvement by running the assay with a known P-gp inhibitor like verapamil.[3]
-
Formulation Strategies: If efflux is not the issue, the compound's intrinsic permeability is likely low. Strategies to overcome this include:
-
Nanoformulations: Encapsulating the coumarin in nanoparticles, such as solid lipid nanoparticles (SLNs) or liposomes, can enhance cellular uptake and protect the compound from efflux transporters.[4][5][6]
-
Absorption Enhancers: Co-administering the coumarin with absorption enhancers, such as borneol, has been shown to increase gastrointestinal absorption.[7]
-
-
Issue 3: High First-Pass Metabolism
-
Question: After oral administration in my animal model, I'm detecting very low levels of the parent coumarin in systemic circulation, but high levels of metabolites. What is happening?
-
Answer: You are likely observing a significant first-pass effect. Coumarins are extensively metabolized in the gut wall and liver, primarily by cytochrome P450 enzymes (like CYP2A6) and through glucuronidation.[8][9][10] This biotransformation occurs before the compound can reach systemic circulation, drastically reducing its bioavailability.[11][12] Studies have shown that for coumarin itself, less than 4-6% of an oral dose reaches the bloodstream intact.[11][13]
-
Troubleshooting Strategies:
-
Enzyme Inhibition: Co-administration with inhibitors of relevant CYP enzymes can reduce first-pass metabolism. For example, quercetin (B1663063) has been shown to inhibit cytochrome P450 proteins and enhance osthole (B1677514) bioavailability.
-
Prodrug Approach: Modify the coumarin structure to create a prodrug. This involves masking the functional groups susceptible to metabolism (like hydroxyl groups) with a moiety that will be cleaved in vivo to release the active drug. A coumarin-based prodrug of meptazinol (B1207559) showed a fourfold increase in oral bioavailability.[14]
-
Nanoencapsulation: Formulating the coumarin in nanoparticles can protect it from metabolic enzymes in the gut and liver, allowing more of the parent drug to be absorbed.[4][15]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most effective nanoformulation strategy for improving coumarin bioavailability?
-
A1: There is no single "best" strategy, as the optimal choice depends on the specific coumarin's physicochemical properties. However, Solid Lipid Nanoparticles (SLNs) and Liposomes are two of the most widely and successfully used methods.
-
SLNs are effective for hydrophobic coumarins, can improve cellular uptake, and offer good stability.[4][15] For instance, encapsulating daphnetin (B354214) in SLNs resulted in an encapsulation efficiency of 80% and enhanced cellular uptake.[4]
-
Liposomes are versatile vesicles that can encapsulate both hydrophobic and hydrophilic compounds. They are biocompatible and can improve drug absorption.[16][17][18]
-
-
Q2: What are the critical quality attributes I should monitor for my coumarin nanoformulation?
-
A2: When developing a nanoformulation, you should consistently measure the following:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS), these parameters affect stability and biological performance. A uniform size distribution (low PDI, typically <0.4) is desirable.[4][16]
-
Zeta Potential: This measures the surface charge of the nanoparticles and predicts their stability in suspension. Higher absolute values (e.g., > |30| mV) generally indicate better stability.[16]
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%): These values quantify how much drug is successfully entrapped within the nanoparticles. High EE% is crucial for an effective formulation.[18][19]
-
-
Q3: How do I interpret the apparent permeability coefficient (Papp) from my Caco-2 assay?
-
A3: The Papp value (typically in cm/s) is a quantitative measure of a compound's ability to cross the Caco-2 cell monolayer. It is used to classify compounds and predict in vivo oral absorption.[20][21]
-
High Permeability: Papp > 10 x 10-6 cm/s
-
Moderate Permeability: Papp between 1 x 10-6 and 10 x 10-6 cm/s
-
Low Permeability: Papp < 1 x 10-6 cm/s These values can be benchmarked against control compounds with known human absorption, such as high-permeability antipyrine (B355649) and low-permeability atenolol.[3]
-
Data on Enhanced Bioavailability
The following tables summarize quantitative data from studies that successfully enhanced the bioavailability of natural coumarins.
Table 1: Comparison of Pharmacokinetic Parameters for Osthole and its Formulations
| Formulation | Dose & Route | Cmax (µg/mL) | AUC (µg·h/mL) | Relative Bioavailability Increase | Reference |
| Pure Osthole | 130 mg/kg, oral | 0.727 | 5.353 | - | [22] |
| Pure Osthole | 75 mg/kg, oral | 0.114 | 0.63 | - | [22] |
| Osthole in BSYZ Extract | 15 mg/kg, oral | 0.313 | 2.42 | ~3.8 times vs. pure osthole | [22] |
| Osthole-PBCA Nanoparticles | Not Specified | - | - | 3.3 times vs. pure osthole | [22] |
| Osthole with (-)-Borneol | Not Specified | 271% increase | 116% increase | Significant | [7] |
| Osthole SMEDDS | Not Specified | - | - | 205% increase vs. pure osthole | [22] |
Cmax: Maximum plasma concentration; AUC: Area under the curve; BSYZ: Bushen Yizhi formula; PBCA: Polybutyl cyanoacrylate; SMEDDS: Self-microemulsifying drug delivery system.
Table 2: Pharmacokinetic Parameters for Esculin and its Aglycone, Esculetin (B1671247)
| Compound | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (h·ng/mL) | Bioavailability | Reference |
| Esculin | 120 mg/kg, oral | 340.3 | - | 377.3 | 0.62% | [23][24] |
| Esculetin (from Esculin) | 120 mg/kg, oral | 316.5 | - | 1276.5 | - | [23][24] |
| Esculin | 100 mg/kg, oral | 1850.39 | 10.25 | - | - | [25][26] |
| Esculetin (from Esculin) | 100 mg/kg, oral | 64.62 | 0.50 | - | - | [25][26] |
Tmax: Time to reach maximum plasma concentration. Note the rapid appearance of the metabolite esculetin compared to the parent glycoside esculin, indicating significant metabolism.
Key Experimental Protocols
Protocol 1: Preparation of Coumarin-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the hot homogenization method, a common and effective technique for preparing SLNs.[15]
Materials:
-
Coumarin derivative
-
Solid lipid (e.g., Glyceryl monostearate)
-
Surfactant (e.g., Polysorbate 80, Lecithin)
-
High-pressure homogenizer
-
Purified water
Methodology:
-
Preparation of Lipid Phase: Heat the solid lipid to 5-10°C above its melting point. Add the coumarin derivative to the molten lipid and stir until a clear, uniform solution is obtained.
-
Preparation of Aqueous Phase: Heat the purified water containing the surfactant to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature. Homogenize the mixture at high pressure (e.g., 500-1500 bar) for several cycles (typically 3-5 cycles).
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath or at room temperature. The lipid will recrystallize, forming solid lipid nanoparticles with the encapsulated coumarin.
-
Characterization: Characterize the final SLN suspension for particle size, PDI, and zeta potential using DLS. Determine the encapsulation efficiency by separating the free drug from the nanoparticles (e.g., via ultracentrifugation) and quantifying the drug in both fractions using HPLC.
Protocol 2: Caco-2 Cell Permeability Assay
This protocol provides a standard workflow for assessing the intestinal permeability of a coumarin compound.[20][21][27]
Materials:
-
Caco-2 cells (ATCC)
-
Transwell inserts (e.g., 0.4 µm pore size) in multi-well plates
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)
-
Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
Lucifer yellow or TEER measurement device for monolayer integrity check
-
LC-MS/MS for compound quantification
Methodology:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow them to differentiate and form a confluent, polarized monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer. This can be done by measuring the transepithelial electrical resistance (TEER) or by assessing the permeability of a paracellular marker like Lucifer yellow. Only use monolayers with acceptable TEER values (e.g., >400 Ω·cm²).[21]
-
Permeability Experiment (A-B Transport): a. Wash the cell monolayers gently with pre-warmed transport buffer. b. Add the coumarin compound (dissolved in transport buffer at a known concentration) to the apical (donor) chamber. c. Add fresh transport buffer to the basolateral (receiver) chamber. d. Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[20] e. At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.
-
Permeability Experiment (B-A Transport, for efflux): a. To determine the efflux ratio, perform the experiment in the reverse direction. Add the compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber.
-
Sample Analysis: Quantify the concentration of the coumarin in the donor and receiver samples using a validated LC-MS/MS method.
-
Calculation of Papp: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Visual Guides and Workflows
Diagram 1: Decision Workflow for Bioavailability Enhancement This diagram outlines a logical process for selecting an appropriate strategy to improve the bioavailability of a natural coumarin.
Caption: Decision tree for selecting a coumarin bioavailability enhancement strategy.
Diagram 2: Experimental Workflow for SLN Formulation & Characterization This diagram illustrates the key steps involved in creating and validating coumarin-loaded solid lipid nanoparticles (SLNs).
Caption: Workflow for coumarin-loaded SLN preparation and characterization.
Diagram 3: Simplified Signaling Pathway for Scopoletin's Anti-inflammatory Action This diagram shows a simplified pathway by which the natural coumarin scopoletin (B1681571) may exert its anti-inflammatory effects through the inhibition of the NF-κB pathway.[28][29][30][31]
Caption: Scopoletin inhibits the NF-κB inflammatory signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Caco-2 Permeability | Evotec [evotec.com]
- 4. Preparation and characterization of solid lipid nanoparticles incorporating bioactive coumarin analogues as photosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. Different effects of (+)‑borneol and (‑)‑borneol on the pharmacokinetics of osthole in rats following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Esculetin: A review of its pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Activities and Pharmacokinetics of Glycycoumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. First-pass effect of coumarin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of coumarin and its 7-hydroxy-metabolites upon intravenous and peroral administration of coumarin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of coumarin and its 7-hydroxy-metabolites upon intravenous and peroral administration of coumarin in man | Semantic Scholar [semanticscholar.org]
- 14. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. japsonline.com [japsonline.com]
- 18. japsonline.com [japsonline.com]
- 19. researchgate.net [researchgate.net]
- 20. enamine.net [enamine.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Frontiers | Review on the protective activity of osthole against the pathogenesis of osteoporosis [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 28. Use of scopoletin to inhibit the production of inflammatory cytokines through inhibition of the IkappaB/NF-kappaB signal cascade in the human mast cell line HMC-1. | Semantic Scholar [semanticscholar.org]
- 29. researchgate.net [researchgate.net]
- 30. tandfonline.com [tandfonline.com]
- 31. researchgate.net [researchgate.net]
Technical Support Center: Dealing with Autofluorescence of Coumarins in Cell Imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you address the common challenge of autofluorescence when using coumarin-based dyes in cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem with coumarin (B35378) dyes?
Autofluorescence is the natural fluorescence emitted by biological materials when they are excited by light.[1] This intrinsic fluorescence can come from various endogenous molecules within cells and tissues, such as NADH, collagen, and elastin.[2] Coumarin dyes are blue-emitting fluorophores, and their emission spectra often overlap with the broad autofluorescence signals from biological samples, which are typically strongest in the blue-to-green region of the spectrum.[2][3] This overlap can obscure the specific signal from your coumarin-labeled target, leading to a poor signal-to-noise ratio and making it difficult to interpret your results.[4]
Q2: What are the main causes of autofluorescence in my cell imaging experiments?
Several factors can contribute to high autofluorescence in your samples:
-
Endogenous Fluorophores: Molecules like NADH, FAD, collagen, elastin, and lipofuscin are naturally present in cells and tissues and fluoresce when excited.[2] Dead cells are also generally more autofluorescent than live cells.[5]
-
Fixation Method: Aldehyde-based fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde (B144438) can induce autofluorescence by cross-linking proteins and amines.[1][4] The intensity of this induced autofluorescence often follows this trend: glutaraldehyde > paraformaldehyde > formaldehyde.[4]
-
Cell Culture Media and Reagents: Components in cell culture media, such as phenol (B47542) red and fetal bovine serum (FBS), can be fluorescent.[5][6]
-
Mounting Media: Some mounting media can contribute to background fluorescence.[6]
Q3: How can I determine if the background signal I'm seeing is autofluorescence?
The best way to assess the level of autofluorescence is to prepare an unstained control sample.[2] This control should be processed in the exact same way as your experimental samples, including fixation and any other treatments, but without the addition of the coumarin dye or any other fluorescent labels.[4] By imaging this unstained sample using the same settings as your experimental samples, you can visualize the contribution of autofluorescence to your total signal.[3]
Q4: When should I consider using an alternative to a coumarin dye?
If you have tried various methods to reduce autofluorescence and are still struggling with a low signal-to-noise ratio, it may be beneficial to switch to a different fluorophore. Consider fluorophores that:
-
Emit in the far-red or near-infrared spectrum: Autofluorescence is significantly lower at longer wavelengths.[1][2]
-
Are brighter and more photostable: Brighter dyes can help to overpower the background autofluorescence.[5]
-
Have narrower excitation and emission spectra: This can help to spectrally separate the dye's signal from the broad autofluorescence spectrum.[2]
Troubleshooting Guides
Issue 1: High Background Fluorescence in Fixed Cells
If you are observing high background fluorescence in your fixed cell samples, follow this troubleshooting workflow:
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. biotium.com [biotium.com]
- 4. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
Technical Support Center: Experiments with 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol (ASD)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol (ASD), a natural coumarin (B35378) compound. ASD and similar compounds isolated from genera such as Mikania and Senecio are often investigated for their potential anti-inflammatory and anticancer properties. This guide will help you design robust experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the expected biological activities of ASD?
A1: While specific data on this compound is limited in publicly available literature, compounds with similar structures, particularly coumarins isolated from the Senecio and Mikania genera, have demonstrated anti-inflammatory and cytotoxic activities. Therefore, it is reasonable to hypothesize that ASD may exhibit similar properties.
Q2: What is the best solvent for dissolving ASD?
A2: ASD, like many other coumarins, is expected to have limited aqueous solubility. Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing stock solutions. It is crucial to use anhydrous, high-purity DMSO to avoid compound degradation. For cell-based assays, the final concentration of DMSO in the culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells.
Q3: How should I determine the appropriate concentration range for my experiments?
A3: A dose-response experiment is essential to determine the optimal concentration range. For initial screening, a broad range of concentrations is recommended (e.g., 0.1, 1, 10, 50, 100 µM). Based on the initial results, a more focused range can be selected for subsequent experiments. For example, studies on similar coumarins have shown biological activity in the low micromolar range.
Q4: How can I be sure that the observed effects are due to ASD and not an artifact?
A4: Proper controls are critical in any experiment. The following controls should be included:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve ASD. This control accounts for any effects of the solvent on the cells.
-
Positive Control: Use a well-characterized compound with a known effect in your assay. For example, in an anti-inflammatory assay, a known NF-κB inhibitor like dexamethasone (B1670325) could be used. In a cytotoxicity assay, a standard chemotherapeutic agent like doxorubicin (B1662922) would be appropriate.
-
Untreated Control: This group of cells is not exposed to any treatment and represents the baseline for your measurements.
-
Cell-Free Control: In colorimetric or fluorometric assays, it is important to test whether ASD itself reacts with the assay reagents. This is done by running the assay in the absence of cells.
Troubleshooting Guides
Anti-Inflammatory Assays
Issue 1: High background or inconsistent results in Nitric Oxide (NO) assays (Griess assay).
-
Possible Cause 1: Interference from ASD. Some natural products can interfere with the Griess reagent.
-
Solution: Run a cell-free control by adding ASD to the culture medium without cells and then performing the Griess assay. If a color change is observed, this indicates interference. In this case, consider alternative methods for measuring NO, such as a fluorescent probe-based assay.
-
-
Possible Cause 2: Phenol (B47542) red in the culture medium. Phenol red can interfere with colorimetric assays.
-
Solution: Use phenol red-free medium for the duration of the experiment.
-
Issue 2: No inhibition of inflammatory markers (e.g., NO, TNF-α, IL-6) after treatment with ASD.
-
Possible Cause 1: Inappropriate cell model or stimulus. The chosen cell line may not be responsive to the inflammatory stimulus, or the stimulus concentration may be too high.
-
Solution: Ensure that your cell line (e.g., RAW 264.7 macrophages) is responsive to the stimulus (e.g., lipopolysaccharide, LPS). Perform a titration of the stimulus to determine the optimal concentration that induces a robust inflammatory response without causing excessive cell death.
-
-
Possible Cause 2: ASD degradation. The compound may be unstable in the culture medium.
-
Solution: Prepare fresh stock solutions of ASD for each experiment. Minimize the exposure of the compound to light and elevated temperatures.
-
Anticancer Assays
Issue 1: High variability in cell viability assays (e.g., MTT, XTT).
-
Possible Cause 1: Compound precipitation. ASD may precipitate in the culture medium, leading to inconsistent concentrations in the wells.
-
Solution: Visually inspect the wells under a microscope for any signs of precipitation. If precipitation is observed, try reducing the final concentration of ASD or using a different solubilizing agent. Gentle sonication of the stock solution before dilution may also help.
-
-
Possible Cause 2: Interference with the assay chemistry. Some compounds can directly reduce the tetrazolium salts used in viability assays, leading to a false positive signal for viability.
-
Solution: Perform a cell-free assay by adding ASD to the culture medium with the viability reagent but without cells. If a color change occurs, the compound is interfering with the assay. Consider using an alternative viability assay that measures a different parameter, such as ATP content (e.g., CellTiter-Glo) or lactate (B86563) dehydrogenase (LDH) release.
-
Issue 2: No significant cytotoxicity observed in cancer cell lines.
-
Possible Cause 1: Cell line resistance. The chosen cancer cell line may be resistant to the cytotoxic effects of ASD.
-
Solution: Screen a panel of cancer cell lines from different tissues to identify sensitive lines. For example, extracts from the Senecio genus have shown cytotoxicity against breast cancer cell lines such as MCF-7, ZR-75-1, and MDA-MB-231.[1][2][3] It is also beneficial to include a non-tumorigenic cell line (e.g., MCF-10F) to assess for selective cytotoxicity.[2][3]
-
-
Possible Cause 2: Insufficient incubation time. The cytotoxic effects of ASD may require a longer incubation period to become apparent.
-
Solution: Perform a time-course experiment, measuring cell viability at different time points (e.g., 24, 48, and 72 hours).
-
Data Presentation
Table 1: Cytotoxicity of a Senecio graveolens Ethanolic Extract on Human Breast Cancer Cell Lines
| Cell Line | Cell Type | LD25 (µg/ml) at 24h |
| MCF-10F | Non-tumorigenic breast epithelial | > 50 |
| ZR-75-1 | Estrogen receptor-positive breast cancer | ~13.8 |
| MCF-7 | Estrogen receptor-positive breast cancer | > 50 |
| MDA-MB-231 | Triple-negative breast cancer | > 50 |
Data adapted from a study by Echiburú-Chau et al. on a related plant extract.[3]
Table 2: Anti-inflammatory Activity of a Coumarin from Bupleurum malconense on LPS-stimulated RAW-Blue Cells
| Treatment | Concentration (µg/mL) | SEAP Activity Inhibition (%) | NO Production Inhibition (%) |
| Pd-Ib | 5 | ~18 | ~18 |
| 10 | ~30 | ~30 | |
| 20 | ~55 | ~55 |
Data adapted from a study by Gao et al. on a similar coumarin compound.[4] SEAP (Secreted Embryonic Alkaline Phosphatase) activity is an indicator of NF-κB activation in this cell line.
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Activity - Nitric Oxide Production in RAW 264.7 Cells
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: The following day, remove the medium and replace it with fresh medium containing various concentrations of ASD. Include a vehicle control (DMSO) and an untreated control. Incubate for 1 hour.
-
Inflammatory Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the untreated control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Nitric Oxide Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite (B80452) using a sodium nitrite standard curve.
-
Protocol 2: In Vitro Cytotoxicity - MTT Assay in MCF-7 Cells
-
Cell Seeding: Seed MCF-7 human breast cancer cells in a 96-well plate at a density of 5 x 103 cells/well and allow them to adhere overnight.
-
Compound Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of ASD. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the cells for 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Mandatory Visualizations
References
- 1. The selective cytotoxicity elicited by phytochemical extract from Senecio graveolens (Asteraceae) on breast cancer cells is enhanced by hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. investigadores.uta.cl [investigadores.uta.cl]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. A novel coumarin, (+)-3′-angeloxyloxy-4′-keto-3′,4′-dihydroseselin, isolated from Bupleurummalconense (Chaihu) inhibited NF-κB activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of Dihydrooroselol Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the NMR analysis of dihydrooroselol derivatives and other angular furanocoumarins.
Frequently Asked Questions (FAQs)
Q1: Why are the proton signals in the aromatic region of my dihydrooroselol derivative's ¹H NMR spectrum so complex and overlapping?
A1: The aromatic region of dihydrooroselol derivatives often displays complex splitting patterns due to the rigid, polycyclic nature of the furanocoumarin core. The protons on the benzene (B151609) ring form a tightly coupled spin system. This, combined with the influence of substituents, can lead to second-order effects and signal overlap, making direct interpretation of coupling constants and multiplicities challenging.[1][2]
Troubleshooting Steps:
-
Change the NMR Solvent: Switching from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ can induce different chemical shifts (anisotropic effect), which may resolve overlapping signals.[1] Other solvents to consider include acetone-d₆ or methanol-d₄, depending on your compound's solubility.[3]
-
Higher Magnetic Field: If available, acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz vs. 400 MHz) will increase the dispersion of the signals, often simplifying the spectrum and revealing the true multiplicities.
-
2D NMR Techniques: Employing 2D NMR experiments like COSY and TOCSY is essential. A COSY spectrum will reveal which protons are directly coupled (typically through three bonds), helping to trace the connectivity within the aromatic spin system. A TOCSY experiment can reveal correlations between all protons within a spin system, which is particularly useful for identifying all protons belonging to the aromatic ring, even in cases of severe overlap.[2][4]
Q2: The signals for the hydroxyl protons on the dihydrofuran diol moiety are very broad or not visible. What can I do?
A2: The broadening or disappearance of hydroxyl (-OH) proton signals is a common issue and can be attributed to several factors:
-
Chemical Exchange: Hydroxyl protons can undergo rapid chemical exchange with trace amounts of water or other acidic/basic impurities in the NMR solvent.[1] This exchange happens on the NMR timescale and leads to signal broadening.
-
Quadrupolar Broadening: If the exchange is with a nucleus that has a quadrupole moment (like ¹⁴N from residual ammonia), this can also contribute to broadening.
-
Sample Concentration: High sample concentrations can lead to increased viscosity and intermolecular hydrogen bonding, which can also cause peak broadening.[5]
Troubleshooting Steps:
-
Use a Dry Solvent: Ensure your deuterated solvent is as dry as possible. Using a freshly opened ampule or a solvent stored over molecular sieves can minimize water content.
-
D₂O Exchange: To confirm that a broad peak is indeed a hydroxyl proton, add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H spectrum. The hydroxyl proton will exchange with deuterium, causing the signal to disappear or significantly diminish.[1]
-
Low Temperature: Cooling the sample can sometimes slow down the rate of chemical exchange, resulting in sharper signals for the hydroxyl protons.
-
Aprotic Solvents: If possible, use a dry aprotic solvent like DMSO-d₆, which can form hydrogen bonds with the solute and often results in sharper -OH signals.[6]
Q3: I am having difficulty assigning the quaternary carbons in the ¹³C NMR spectrum of my dihydrooroselol derivative. How can I definitively assign them?
A3: Quaternary carbons do not have any directly attached protons, so they do not show correlations in a standard HSQC spectrum. Their assignment relies on long-range correlations.
Solution:
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for assigning quaternary carbons.[7] This 2D NMR technique shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). By observing which protons show a cross-peak to a particular quaternary carbon, you can piece together the connectivity of the carbon skeleton. For example, the carbonyl carbon of the lactone ring (C-2) in the coumarin (B35378) core can be identified by its correlation to protons H-3 and H-4.
Q4: My NOESY/ROESY spectrum, which I'm using to determine the stereochemistry of the diol, has artifacts or is difficult to interpret. What are some common issues?
A4: NOESY and ROESY experiments are crucial for determining through-space proximities of protons, which is key for stereochemical assignments. However, these experiments are sensitive to several parameters and potential artifacts.
Troubleshooting Common Issues:
-
Incorrect Mixing Time: The optimal mixing time is dependent on the molecular weight of your compound. For small molecules like dihydrooroselol derivatives, a longer mixing time (e.g., 500-800 ms) is generally needed. If the mixing time is too short, the NOE cross-peaks will be weak or absent. If it's too long, spin diffusion can occur, leading to misleading correlations.
-
Zero-Quantum Artifacts (NOESY): These can appear as "false" cross-peaks between J-coupled protons and can be mistaken for true NOEs. Using a gradient-selected NOESY pulse sequence can help to suppress these artifacts.
-
TOCSY Artifacts (ROESY): In a ROESY spectrum, you can sometimes see correlations between protons that are part of the same spin system, even if they are not close in space. These are TOCSY transfer artifacts and can be minimized by optimizing the spin-lock field strength and duration.
-
Sample Purity: Paramagnetic impurities (e.g., dissolved oxygen or metal ions) can significantly quench the NOE effect. Degassing the sample by bubbling an inert gas (like nitrogen or argon) through it or by using the freeze-pump-thaw method can improve the quality of your NOESY/ROESY data.[8]
Data Presentation
For accurate structure elucidation, it is crucial to have reliable NMR data. The following tables provide ¹H and ¹³C NMR data for (-)-cis-khellactone, an isomer of dihydrooroselol, and typical chemical shift ranges for the coumarin core.
Table 1: ¹H and ¹³C NMR Data for (-)-cis-Khellactone in CDCl₃ [9]
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| 2 | - | - | 161.3 |
| 3 | 6.25 | d (9.5) | 111.0 |
| 4 | 7.66 | d (9.5) | 144.5 |
| 5 | 7.32 | d (8.6) | 128.7 |
| 6 | 6.79 | d (8.6) | 115.0 |
| 7 | - | - | 156.5 |
| 8 | - | - | 112.1 |
| 9 (C-4a) | - | - | 154.6 |
| 10 (C-8a) | - | - | 112.3 |
| 2' | 5.19 | d (4.9) | 79.1 |
| 3' | 3.85 | s | 71.1 |
| 4' | - | - | 61.1 |
| CH₃ (C-4') | 1.45 | s | 25.1 |
| CH₃ (C-4') | 1.41 | s | 21.7 |
Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Coumarin Core in DMSO-d₆ [10]
| Position | ¹H Chemical Shift Range (ppm) | ¹³C Chemical Shift Range (ppm) |
| 2 | - | 158.2 - 167.0 |
| 3 | 6.31 - 6.57 | 91.7 - 116.6 |
| 4 | 7.83 - 8.38 | 139.1 - 169.6 |
| 4a | - | 114.7 - 151.4 |
| 5 | 7.59 - 8.36 | 123.1 - 137.0 |
| 6 | 6.75 - 7.66 | 110.7 - 125.5 |
| 7 | 6.68 - 7.59 | 112.4 - 161.6 |
| 8 | 6.83 - 7.90 | 95.0 - 119.9 |
| 8a | - | 151.4 - 157.2 |
Note: Chemical shifts are highly dependent on the solvent and the substitution pattern on the coumarin ring.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh 5-10 mg of your purified dihydrooroselol derivative for ¹H NMR and 15-25 mg for ¹³C and 2D NMR experiments.[11]
-
Solvent Selection: Choose a suitable deuterated solvent in which your compound is fully soluble. CDCl₃ is a common first choice. For compounds with poor solubility, DMSO-d₆ or methanol-d₄ can be used.[3][10]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[10]
-
Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette into the NMR tube to prevent poor shimming and line broadening.[8]
-
Transfer to NMR Tube: Transfer the clear solution to a clean, dry 5 mm NMR tube.
-
Degassing (for NOESY/ROESY): If running NOESY or ROESY experiments, it is advisable to degas the sample by bubbling a slow stream of nitrogen or argon gas through the solution for several minutes.[8]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 2: Acquisition of 1D and 2D NMR Spectra
These are general guidelines; specific parameters may need to be optimized for your instrument and sample.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay (d1): 2 seconds.
-
-
COSY Acquisition:
-
Pulse Program: Gradient-selected COSY (e.g., cosygpqf).
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
-
-
HSQC Acquisition:
-
Pulse Program: Gradient-selected, edited HSQC for multiplicity information (e.g., hsqcedetgpsp).[10]
-
¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-16.
-
-
HMBC Acquisition:
-
Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf).
-
Long-Range Coupling Constant (nJ(CH)): Optimized for an average long-range coupling (e.g., 8 Hz).
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-32.
-
-
NOESY/ROESY Acquisition:
-
Pulse Program: Gradient-selected NOESY (noesygpph) or ROESY (roesygpph).[10]
-
Mixing Time (d8 for NOESY) / Spin-lock time (ROESY): 500-800 ms (B15284909) for small molecules.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-16.
-
Mandatory Visualization
Caption: Troubleshooting workflow for complex NMR spectra.
Caption: Logical pathway for structure elucidation.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 4. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. 1H and 13C NMR assignments for two new angular furanocoumarin glycosides from Peucedanum praeruptorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 9. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. organomation.com [organomation.com]
Validation & Comparative
confirming the anti-inflammatory activity of 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol
Disclaimer: Initial literature searches for the anti-inflammatory activity of 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol did not yield sufficient specific data for a comparative analysis. Therefore, this guide utilizes Gingerol , a well-researched natural compound with established anti-inflammatory properties, as a representative example to demonstrate the format and content of a comprehensive comparison guide. The methodologies and data presentation can serve as a template for evaluating the anti-inflammatory potential of novel compounds like this compound once experimental data becomes available.
Executive Summary
This guide provides a comparative overview of the anti-inflammatory activity of Gingerol, the major bioactive compound in ginger. The document details its inhibitory effects on key inflammatory mediators and elucidates its mechanism of action through the modulation of critical signaling pathways. All quantitative data is presented in standardized tables, and detailed experimental protocols for the cited assays are provided to ensure reproducibility. Visual diagrams of the relevant signaling pathways and a general experimental workflow are included to facilitate understanding.
Comparative Anti-inflammatory Activity
The anti-inflammatory potential of Gingerol was evaluated by its ability to inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Table 1: Inhibition of Pro-inflammatory Mediators by Gingerol in LPS-stimulated RAW 264.7 Macrophages
| Inflammatory Mediator | Concentration of Gingerol | % Inhibition | Reference Compound | % Inhibition by Reference |
| Nitric Oxide (NO) | 50 µg/mL | 10.4% | Indomethacin | Not Specified |
| 100 µg/mL | 29.1% | |||
| 200 µg/mL | 58.9% | |||
| 300 µg/mL | 62.4% | |||
| Prostaglandin E2 (PGE2) | Not Specified | Significant Inhibition | Indomethacin | Not Specified |
| TNF-α | Not Specified | Significant Inhibition | Indomethacin | Not Specified |
| IL-1β | Not Specified | Significant Inhibition | Indomethacin | Not Specified |
| IL-6 | Not Specified | Significant Inhibition | Indomethacin | Not Specified |
Data is compiled from studies on the anti-inflammatory effects of Gingerol in LPS-induced macrophages[1]. The specific percentage of inhibition for PGE2 and cytokines was not quantified in the provided search results but was described as significant.
Mechanism of Action: Signaling Pathway Modulation
Gingerol exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in the transcriptional regulation of pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Gingerol has been shown to inhibit the phosphorylation of IκB and the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the expression of inflammatory mediators.[1]
MAPK Signaling Pathway
The MAPK pathway, including ERK, JNK, and p38, is another critical signaling cascade in the inflammatory response. Activation of these kinases leads to the phosphorylation of various transcription factors that regulate the expression of inflammatory genes. Some natural compounds have been shown to suppress the phosphorylation of ERK, JNK, and p38 in LPS-activated macrophages, indicating that the MAPK pathway is a key target for their anti-inflammatory effects.[2]
Experimental Protocols
The following are detailed protocols for the key experiments used to assess the anti-inflammatory activity of Gingerol.
Cell Culture and Treatment
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.
Cell Viability Assay (MTT Assay)
Cell viability is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. After treatment, cells are incubated with MTT solution (0.5 mg/mL) for 4 hours. The resulting formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance is measured at 570 nm using a microplate reader.
Nitric Oxide (NO) Determination (Griess Assay)
The concentration of nitrite, a stable metabolite of NO, in the culture supernatants is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes. The absorbance is measured at 540 nm.[3]
Pro-inflammatory Cytokine Measurement (ELISA)
The levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[4]
Western Blot Analysis
To determine the expression levels of signaling proteins, cells are lysed, and protein concentrations are determined using the Bradford assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are blocked and then incubated with primary antibodies against p-IκB, IκB, p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, and p38, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The data presented in this guide demonstrates that Gingerol possesses significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators through the suppression of the NF-κB and MAPK signaling pathways. The experimental protocols and comparative data structure provided herein can be applied to the evaluation of other novel anti-inflammatory compounds. Future studies should aim to generate specific data for this compound to enable a direct comparison and a thorough assessment of its therapeutic potential.
References
- 1. Anti-Inflammatory Effects of Gingerol on Lipopolysaccharide-Stimulated RAW 264.7 Cells by Inhibiting NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3β-Angeloyloxy-8β,10β-dihydroxyeremophila-7(11)-en-12,8α-lactone Inhibits Lipopolysaccharide-Induced Nitric Oxide Production in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and Antioxidant Activity of Hydroxytyrosol and 3,4-Dihydroxyphenyglycol Purified from Table Olive Effluents [mdpi.com]
comparing the cytotoxicity of 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol with other coumarins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins are a large class of naturally occurring phenolic compounds found in many plants. They have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1] This guide provides a comparative overview of the cytotoxicity of various coumarin (B35378) derivatives against several cancer cell lines.
It is important to note that a comprehensive search of scientific literature did not yield any specific cytotoxicity data for 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol . Therefore, a direct comparison of this specific compound with other coumarins is not possible at this time. This guide will instead focus on providing a comparative analysis of other well-studied coumarins, offering a valuable resource for researchers interested in the anticancer potential of this compound class.
Quantitative Cytotoxicity Data of Selected Coumarins
The cytotoxic activity of coumarins is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for several coumarin derivatives against various cancer cell lines, providing a basis for comparing their potency. Lower IC50 values indicate higher cytotoxic activity.
| Coumarin Derivative | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. Compound |
| Compound 52d | HT-29 | Human Colon Cancer | 0.25 ± 0.004 | - | - |
| Compound 52d | HCT-116 | Human Colon Cancer | 0.26 ± 0.016 | - | - |
| LaSOM 186 | MCF-7 | Human Breast Cancer | 2.66 | Cisplatin | 45.33 |
| Coumarin-monastrol hybrid (compound 34) | MCF-7 | Human Breast Cancer | 2.42 | - | - |
| Coumarin-monastrol hybrid (compound 34) | T-47D | Human Breast Cancer | 3.13 | - | - |
| Coumarin-monastrol hybrid (compound 34) | MDA-MB-231 | Human Breast Cancer | 3.9 | - | - |
| 6-Heteroaryl coumarin (compound 16) | MCF-7 | Human Breast Cancer | 2.57 | - | - |
| 6-Heteroaryl coumarin (compound 16) | T-47D | Human Breast Cancer | 2.39 | - | - |
| 6-Heteroaryl coumarin (compound 16) | MDA-MB-231 | Human Breast Cancer | 2.31 | - | - |
| 6-Heteroaryl coumarin (compound 16) | BT-549 | Human Breast Cancer | 3.57 | - | - |
| Umbelliferone (7-hydroxycoumarin) | MDA-MB-231 | Human Breast Cancer | 15.56 | - | - |
| Umbelliferone (7-hydroxycoumarin) | MCF-7 | Human Breast Cancer | 10.31 | - | - |
| Compound 7 | A549 | Human Lung Cancer | 48.1 | - | - |
| Compound 5 | A549 | Human Lung Cancer | 89.3 | - | - |
Experimental Protocols
The following is a representative protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability and cytotoxicity.[2][3][4][5]
Objective: To determine the cytotoxic effect of coumarin derivatives on cancer cell lines by measuring cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)[2]
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin)[2]
-
Coumarin compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the coumarin compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of the compounds.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (untreated cells).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.[3]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm or higher is often used to reduce background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentrations to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for evaluating the cytotoxicity of coumarin compounds.
Caption: A diagram illustrating the key steps in a typical in vitro cytotoxicity assay.
References
Comparative Guide to Analytical Methods for 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol
This guide provides a comparative analysis of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantitative analysis of 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol. This natural product is a member of the furanocoumarin class, commonly found in plants of the Umbelliferae (Apiaceae) family.[1] The selection of an appropriate analytical method is critical for researchers, scientists, and drug development professionals engaged in phytochemical analysis, quality control, and pharmacokinetic studies.
Methodology Comparison
The primary distinction between HPLC-UV and UPLC-MS/MS lies in their separation efficiency, sensitivity, and selectivity. While HPLC-UV is a robust and widely accessible technique suitable for routine quality control, UPLC-MS/MS offers superior resolution and significantly lower detection limits, making it ideal for complex matrices or trace-level quantification.[2][3][4]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a foundational chromatographic technique. For the analysis of coumarins like the target analyte, a reversed-phase C18 column is typically employed with a mobile phase gradient of water and a polar organic solvent such as acetonitrile (B52724) or methanol (B129727).[5][6] Detection by UV spectrophotometry is effective as the coumarin (B35378) scaffold possesses strong chromophores.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC enhances the principles of HPLC by using smaller particle size columns (typically <2 µm), which allows for faster analysis and improved resolution.[2] Coupling UPLC with a tandem mass spectrometer (MS/MS) detector provides exceptional sensitivity and selectivity. The MS/MS detector can specifically target the analyte based on its unique mass-to-charge ratio and fragmentation pattern, minimizing interference from co-eluting compounds.[7]
Performance Data Comparison
The following table summarizes typical performance characteristics for the validation of an HPLC-UV method versus a UPLC-MS/MS method for furanocoumarin analysis. The data is compiled from representative analytical validation studies of similar compounds.[7][8][9]
| Validation Parameter | Typical HPLC-UV Method | Typical UPLC-MS/MS Method |
| Linearity (R²) | > 0.999[8] | > 0.998[7] |
| Limit of Detection (LOD) | ~10 - 100 ng/mL | ~0.1 - 1 ng/mL |
| Limit of Quantitation (LOQ) | ~50 - 250 µg/mL | 0.5 - 5 ng/mL[7] |
| Precision (%RSD) | < 2% | < 5% (interday)[10] |
| Accuracy (Recovery %) | 95 - 105% | 93 - 97%[9] |
| Analysis Time | 20 - 40 minutes | < 15 minutes |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification
This protocol is a representative method for the quantification of this compound, based on established methods for coumarins from Peucedanum species.[5][6]
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity or similar, equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).[9]
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase A: Water with 0.1% acetic acid.[5]
-
Mobile Phase B: Acetonitrile with 0.1% acetic acid.[5]
-
Gradient Elution:
-
0-5 min: 50% B
-
5-25 min: Increase to 80% B
-
25-30 min: Increase to 100% B (hold for 5 min)
-
35-36 min: Return to 50% B (hold for 4 min for re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25°C.[6]
-
Injection Volume: 10 µL.[6]
-
Detection Wavelength: 254 nm.[6]
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with methanol to cover the linear range (e.g., 1 - 250 µg/mL).
-
Sample Preparation: Extract the compound from the plant matrix using an appropriate solvent (e.g., methanol or dichloromethane).[6] Filter the extract through a 0.45 µm syringe filter before injection.
3. Validation Parameters:
-
Specificity: Assess peak purity using DAD spectral analysis.
-
Linearity: Construct a calibration curve by plotting peak area against concentration for at least five concentrations.
-
Precision: Determine intra-day and inter-day precision by analyzing replicate injections of a standard solution.
-
Accuracy: Perform a recovery study by spiking a known amount of standard into a sample matrix.
-
LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
Protocol 2: UPLC-MS/MS Method for Quantification
This protocol provides a more sensitive and selective method for quantification, adapted from established methods for furanocoumarin analysis.[2][7]
1. Instrumentation and Conditions:
-
UPLC System: Waters ACQUITY UPLC I-Class or similar.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-XS) with an electrospray ionization (ESI) source.
-
Column: ACQUITY UPLC CSH Fluoro-Phenyl or BEH C18 (50 mm x 2.1 mm, 1.7 µm).[2]
-
Mobile Phase A: Water with 0.1% formic acid.[2]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]
-
Gradient Elution:
-
0–0.1 min: 10% B
-
0.1–7.5 min: 10–98% B
-
7.5–8.0 min: Hold at 98% B
-
8.0-8.1 min: Return to 10% B (hold for re-equilibration)
-
-
Flow Rate: 0.5 mL/min.[2]
-
Injection Volume: 5 µL.[2]
2. Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Determine the specific precursor ion (Q1) and product ion (Q3) for this compound via infusion of a standard solution.
-
Optimization: Optimize cone voltage and collision energy for the specific MRM transition.
3. Standard and Sample Preparation:
-
Standard Solutions: Prepare stock and calibration standards as in the HPLC method, but at much lower concentrations (e.g., 0.5 - 1000 ng/mL).[7]
-
Sample Preparation: Sample extraction can be similar to the HPLC method. A cleanup step using Solid Phase Extraction (SPE) may be required for complex matrices like plasma or urine to minimize matrix effects.[2]
Visualizations
The following diagrams illustrate the workflow for HPLC method validation and the logical relationship between key validation parameters.
Caption: Workflow for a typical HPLC method validation process.
Caption: Logical relationships between HPLC validation parameters.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of a comprehensive analytical method for furanocoumarins in grapefruit and their metabolites in plasma and urine using UPLC-MS/MS: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and quantification of coumarins in Peucedanum ostruthium (L.) Koch by HPLC-DAD and HPLC-DAD-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. waters.com [waters.com]
- 8. Efficient Separation of the Methoxyfuranocoumarins Peucedanin, 8-Methoxypeucedanin, and Bergapten by Centrifugal Partition Chromatography (CPC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development and Validation of a U... preview & related info | Mendeley [mendeley.com]
structure-activity relationship of 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyranocoumarin (B1669404) analogs, a class of compounds structurally related to 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol. While specific SAR data for the requested dihydrooroselol analogs is limited in publicly available literature, this guide offers a comprehensive overview of the anti-inflammatory, antiviral, and cytotoxic properties of the broader pyranocoumarin class, providing valuable insights for drug discovery and development. The data presented is supported by experimental findings from various in vitro studies.
I. Comparative Biological Activity of Pyranocoumarin Analogs
The following tables summarize the in vitro biological activity of various pyranocoumarin derivatives compared to standard therapeutic agents. These tables are intended to provide a snapshot of the potential efficacy of this class of compounds across different therapeutic areas.
Table 1: Anti-Inflammatory Activity of Pyranocoumarin Analogs
This table compares the anti-inflammatory activity of pyranocoumarin analogs by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Dexamethasone, a potent corticosteroid, is used as a standard anti-inflammatory drug for comparison.
| Compound ID/Name | Test System | Measured Parameter | IC50 (µM) | Reference Compound | IC50 (µM) |
| Anomalin | LPS-stimulated RAW 264.7 macrophages | NO Production | Not explicitly quantified, but showed dose-dependent inhibition | Dexamethasone | Not explicitly quantified in the same study |
| Acenocoumarol | LPS-activated RAW264.7 macrophages | NO Synthesis | 191.62 ± 9.21 | L-N6-(1-iminoethyl)lysine (L-NIL) | Not specified |
| Compound 2f (methoxyphenyl- and coumarin-based chalcone) | LPS-induced RAW264.7 macrophages | NO Concentration | 11.2 | Not specified |
Table 2: Antiviral Activity of Pyranocoumarin Analogs
This table presents the antiviral efficacy of pyranocoumarin analogs, primarily evaluated through plaque reduction assays. Remdesivir, a broad-spectrum antiviral medication, is included as a point of reference.
| Compound ID/Name | Virus | Cell Line | Assay | EC50 (µM) | Reference Compound | EC50 (µM) |
| Pyranocoumarin Analogues (general) | Measles Virus (MV) | Not specified | Not specified | 0.2 to 50 µg/ml | Ribavirin | Not specified in the same study |
| Remdesivir (for comparison) | SARS-CoV-2 (WA1) | A549-ACE2-TMPRSS2 | Plaque Reduction Assay | 0.103 ± 0.046 | - | - |
| Remdesivir (for comparison) | SARS-CoV-2 (Delta) | A549-ACE2-TMPRSS2 | Plaque Reduction Assay | 0.031 - 0.064 | - | - |
| Remdesivir (for comparison) | SARS-CoV-2 (Omicron) | A549-ACE2-TMPRSS2 | Plaque Reduction Assay | 0.041 - 0.053 | - | - |
Table 3: Cytotoxic Activity of Pyranocoumarin Analogs Against Cancer Cell Lines
This table summarizes the cytotoxic potential of various pyranocoumarin derivatives against different human cancer cell lines, with IC50 values determined by the MTT assay. Doxorubicin, a widely used chemotherapy agent, is provided as a benchmark.
| Compound ID/Name | Cancer Cell Line | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| Dimethylallyl xanthyletin | Caco-2, HCT-8, HEp-2 | MTT | ≥ 0.34 mM | Doxorubicin | 0.00051 - 0.00069 |
| Compound 4 (Coumarin derivative) | HL-60 | MTT | 8.09 | Staurosporine | 7.48 |
| Compound 4 (Coumarin derivative) | MCF-7 | MTT | 3.26 | Staurosporine | 3.06 |
| Compound 4 (Coumarin derivative) | A549 | MTT | 9.34 | Staurosporine | 3.7 |
| Doxorubicin (for comparison) | MCF-7 | MTT | ~0.1 - 2.0 | - | - |
| Doxorubicin (for comparison) | A549 | MTT | ~0.5 - 5.0 | - | - |
II. Experimental Protocols
Detailed methodologies for the key in vitro assays cited in this guide are provided below to facilitate reproducibility and further investigation.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide production in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds or a positive control (e.g., Dexamethasone) for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 18-24 hours.
-
Griess Reaction: Collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Calculate the concentration of nitrite (B80452) using a sodium nitrite standard curve and determine the IC50 value for NO inhibition.
Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well or 24-well plates.
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound. Mix the virus at a known titer (plaque-forming units/mL) with each compound dilution.
-
Infection: Inoculate the cell monolayers with the virus-compound mixtures and incubate for 1 hour to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye (e.g., crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value from a dose-response curve.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]
III. Mechanistic Insights and Signaling Pathways
The biological activities of pyranocoumarins are often attributed to their interaction with key cellular signaling pathways. The diagrams below illustrate a general workflow for structure-activity relationship studies and the potential mechanisms of action for pyranocoumarin analogs.
Caption: A general workflow for structure-activity relationship (SAR) studies of pyranocoumarin analogs.
Caption: Putative anti-inflammatory mechanism of pyranocoumarins via inhibition of MAPK and NF-κB pathways.[16][17][18][19][20][21][22]
References
- 1. benchchem.com [benchchem.com]
- 2. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 6. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 7. benchchem.com [benchchem.com]
- 8. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 9. "Coumarins and pyranocoumarins, potential novel pharmacophores for inhi" by Dale L. Barnard, Z. Q. Xu et al. [digitalcommons.usu.edu]
- 10. researchgate.net [researchgate.net]
- 11. scienceopen.com [scienceopen.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. fda.gov [fda.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Inhibition viral RNP and anti-inflammatory activity of coumarins against influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. americapeptides.com [americapeptides.com]
Comparative Efficacy of 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol Against Known Anti-Inflammatory Drugs: A Guide for Researchers
For researchers and professionals in drug development, this guide provides a comparative analysis of the anti-inflammatory efficacy of the natural coumarin (B35378), 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol, against established anti-inflammatory drugs. This document synthesizes available experimental data to offer an objective overview of its potential.
Inflammation is a complex biological response implicated in numerous pathologies, driving the continuous search for novel and more effective anti-inflammatory agents. Natural products represent a promising reservoir for such discoveries. This guide focuses on a specific coumarin derivative, this compound, and places its anti-inflammatory profile in the context of widely used drugs: the non-steroidal anti-inflammatory drugs (NSAIDs) Ibuprofen, Diclofenac, and the selective COX-2 inhibitor Celecoxib, as well as the corticosteroid, Dexamethasone.
A closely related compound, (+)-3′-angeloxyloxy-4′-keto-3′,4′-dihydroseselin (referred to here as Pd-Ib), has been the subject of in vitro studies, providing valuable insights into the potential mechanisms of action of this class of molecules. The available data on Pd-Ib indicates a significant inhibitory effect on key inflammatory mediators.
In Vitro Efficacy: A Comparative Overview
The anti-inflammatory effects of Pd-Ib have been evaluated in lipopolysaccharide (LPS)-stimulated RAW-Blue macrophage cells. The following tables present a compilation of this data alongside reported efficacy data for established anti-inflammatory drugs in similar in vitro models, primarily using LPS-stimulated RAW 264.7 macrophages. This allows for a preliminary cross-study comparison of their potential potency.
Table 1: Inhibition of Key Pro-Inflammatory Enzymes and Transcription Factors
| Compound/Drug | Target | Cell Line | Concentration | Inhibition | Citation |
| Pd-Ib | NF-κB Activity | RAW-Blue | 20 µg/mL | Significant Inhibition | [1] |
| Pd-Ib | COX-2 Protein Expression | RAW-Blue | 20 µg/mL | ~75% | [1] |
| Pd-Ib | iNOS Protein Expression | RAW-Blue | 20 µg/mL | ~80% | [1] |
| Ibuprofen | COX-2 Protein Expression | RAW 264.7 | 130 µM | Complete Blockade | [2] |
| Celecoxib | COX-2 Activity | RAW 264.7 | 20 µM | Significant Inhibition | [3] |
| Dexamethasone | NF-κB Activation | CCRF-CEM | 1 µM | Prevention of IL-1β-induced activation | [4] |
| Dexamethasone | NF-κB DNA Binding | Rat Hepatocytes | - | Marked Decrease | [5] |
Table 2: Inhibition of Pro-Inflammatory Cytokine and Mediator Production
| Compound/Drug | Mediator | Cell Line | Concentration | Inhibition | Citation |
| Pd-Ib | TNF-α mRNA Expression | RAW-Blue | 20 µg/mL | ~60% | [1] |
| Pd-Ib | IL-1β mRNA Expression | RAW-Blue | 20 µg/mL | ~70% | [1] |
| Pd-Ib | Nitric Oxide (NO) Production | RAW-Blue | 20 µg/mL | 55.45% | [1] |
| Diclofenac | TNF-α Production | RAW 264.7 | - | IC50 values reported in various studies | |
| Celecoxib | TNF-α Production | RAW 264.7 | 20 µM | Significant Inhibition | [3] |
| Ibuprofen | PGE2 Production | RAW 264.7 | 130 µM | 84.1% | [2] |
In Vivo Efficacy: Comparative Data from Animal Models
To contextualize the potential therapeutic efficacy of this compound, this section provides data from common in vivo models of inflammation for the comparator drugs. While in vivo data for the subject coumarin is not yet available, these established models are the standard for preclinical evaluation.
Table 3: Efficacy in the Carrageenan-Induced Paw Edema Model
| Drug | Dose | Route of Administration | Time Point | % Inhibition of Edema | Citation |
| Ibuprofen | 40 mg/kg | Oral | 3 hours | 66.46% | [6] |
| Celecoxib | 30 mg/kg | Oral | 6 hours | Significant Prevention | [7] |
| Celecoxib | 50 mg/kg | Oral | 3 and 5 hours | Significant Decrease | [8] |
| Diclofenac | - | - | 5 hours | 49.0% | [9] |
Table 4: Efficacy in the TPA-Induced Ear Edema Model
| Drug | Dose | Route of Administration | % Inhibition of Edema | Citation |
| Dexamethasone | 0.25 µg/20 µL | Topical | 50% | [1] |
| Dexamethasone | 15 mg/ear | Topical | 70% | [10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental processes involved in evaluating these anti-inflammatory agents, the following diagrams are provided.
Caption: Simplified NF-κB signaling pathway and points of inhibition.
Caption: A typical workflow for screening anti-inflammatory compounds.
Experimental Protocols
1. In Vitro Anti-Inflammatory Activity in Macrophage Cell Lines (e.g., RAW 264.7)
-
Cell Culture and Treatment: Murine macrophage cells (RAW 264.7 or RAW-Blue) are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics. Cells are seeded in appropriate plates and allowed to adhere. Subsequently, cells are pre-treated with various concentrations of the test compound or standard drugs for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).
-
Nitric Oxide (NO) Production Assay: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.
-
Cytokine Measurement (TNF-α, IL-1β, IL-6): The levels of pro-inflammatory cytokines in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis for COX-2 and iNOS: After treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are blocked and then incubated with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin). After washing, the membranes are incubated with HRP-conjugated secondary antibodies, and protein bands are visualized using an enhanced chemiluminescence detection system.
-
NF-κB Activity Assay: NF-κB activation can be assessed in several ways, including reporter gene assays in engineered cell lines (like RAW-Blue cells, which express a secreted embryonic alkaline phosphatase gene under the control of an NF-κB-inducible promoter), Western blot for the translocation of NF-κB subunits (e.g., p65) from the cytoplasm to the nucleus, or Electrophoretic Mobility Shift Assay (EMSA).
2. In Vivo Carrageenan-Induced Paw Edema in Rodents
-
Animal Model: Male Wistar rats or Swiss albino mice are typically used. The animals are fasted overnight before the experiment.
-
Treatment: The test compound, standard drug (e.g., Ibuprofen, Celecoxib), or vehicle is administered orally or intraperitoneally one hour before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% w/v carrageenan suspension in saline is administered into the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours) using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point relative to the vehicle-treated control group.
3. In Vivo TPA-Induced Ear Edema in Mice
-
Animal Model: Typically, Swiss albino or BALB/c mice are used.
-
Treatment: The test compound or standard drug (e.g., Dexamethasone) is applied topically to the ear a short time before or after the application of the inflammatory agent.
-
Induction of Edema: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a solvent like acetone (B3395972) is applied to the inner and outer surfaces of the mouse ear.
-
Measurement of Edema: After a specified period (e.g., 4-6 hours), the mice are euthanized, and a biopsy punch is used to collect a standardized section of the ear. The weight of the ear punch is measured, and the difference in weight between the TPA-treated and vehicle-treated ears is calculated as an indicator of edema.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for the treated groups compared to the TPA-only control group.
Concluding Remarks
The available in vitro data on a compound closely related to this compound suggests a promising anti-inflammatory profile, characterized by the inhibition of the NF-κB signaling pathway and the downstream expression of key inflammatory mediators such as COX-2, iNOS, TNF-α, and IL-1β. The preliminary data indicates a potency that warrants further investigation, particularly through direct comparative studies with established drugs in standardized in vivo models of inflammation. Future research should focus on elucidating the precise molecular interactions, conducting comprehensive dose-response studies, and evaluating the in vivo efficacy and safety profile of this compound to fully ascertain its therapeutic potential as a novel anti-inflammatory agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Celecoxib, a COX-2 inhibitor, synergistically potentiates the anti-inflammatory activity of docosahexaenoic acid in macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dexamethasone prevents interleukin-1beta-induced nuclear factor-kappaB activation by upregulating IkappaB-alpha synthesis, in lymphoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dexamethasone suppresses iNOS gene expression by upregulating I-kappa B alpha and inhibiting NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phytopharmajournal.com [phytopharmajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unveiling the Biological Potential: A Comparative Analysis of 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol and Related Coumarins
A comprehensive review of available data highlights the potential cytotoxic and anti-inflammatory properties of the natural coumarin (B35378) 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol. While direct experimental evidence across multiple cell lines remains limited for this specific compound, analysis of structurally similar molecules and the broader class of pyranocoumarins provides a strong basis for its predicted biological activities and underlying molecular mechanisms.
Coumarins, a diverse class of benzopyrone-containing phytochemicals, are widely recognized for their broad pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral effects. The subject of this guide, this compound, is a complex angular-type pyranocoumarin (B1669404) found in plants of the Apiaceae family, such as those from the Peucedanum and Angelica genera. These genera are rich sources of bioactive coumarins, which have been extensively studied for their therapeutic potential.
Comparative Biological Activity
Direct quantitative data for this compound is scarce in publicly available literature. However, a study on a closely related compound, 3'-(2-methylbutyryl-oxy)-4'-angeloyloxy-2',3'-dihydrooroselol , isolated from Angelica edulis, has demonstrated potent inhibitory activity. This analogue showed the most significant inhibition of 12-O-tetradecanoylphorbol 13-acetate (TPA)-stimulated 32Pi incorporation into the phospholipids (B1166683) of HeLa cells among several tested coumarins[1]. This assay is an indicator of the compound's potential to interfere with signal transduction pathways involved in tumor promotion.
To provide a comparative context, the activities of other coumarins and standard therapeutic agents in relevant cell lines are presented below.
| Compound/Extract | Cell Line | Assay | Endpoint | Result |
| 3'-(2-methylbutyryl-oxy)-4'-angeloyloxy-2',3'-dihydrooroselol | HeLa | TPA-stimulated 32Pi incorporation | Inhibition | Most potent among tested coumarins[1] |
| Imperatorin | RAW 264.7 | LPS-induced nitric oxide production | IC50 | Not specified, but showed inhibitory effect |
| Praeruptorin A | - | - | - | Cardiovascular protective, anti-asthma, and anticancer effects reported[2] |
| Pteryxin | - | - | - | Anti-inflammatory and anti-obesity activities reported[3] |
Postulated Signaling Pathway Involvement
Based on the known mechanisms of action for structurally related coumarins and other anti-inflammatory natural products, it is highly probable that this compound exerts its biological effects through the modulation of key inflammatory signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory response and are common targets for anti-inflammatory compounds.
An external inflammatory stimulus, such as lipopolysaccharide (LPS), can trigger a cascade of intracellular signaling events, leading to the activation of transcription factors like NF-κB. This, in turn, promotes the expression of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It is hypothesized that this compound may inhibit one or more steps in this cascade, thereby reducing the inflammatory response.
Figure 1: Postulated anti-inflammatory signaling pathway.
Experimental Protocols
To facilitate further research and cross-validation, detailed methodologies for key assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
References
- 1. Structures of new coumarins and antitumor-promoting activity of coumarins from Angelica edulis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The medicinal plant Peucedanum japonicum Thunberg: A review of traditional use, phytochemistry, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol Purity: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the independent verification of the purity of a 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol reference standard. It outlines detailed experimental protocols for three orthogonal analytical methods: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS). By comparing the data obtained from these techniques, researchers can gain a high degree of confidence in the purity and identity of the standard, ensuring the accuracy and reliability of their experimental results.
The Reference Standard: Certificate of Analysis
A new batch of this compound reference standard (Lot: AS-2025-001) was received with the following specifications from the manufacturer. The subsequent sections of this guide detail the independent verification of these claims.
| Parameter | Specification | Result |
| Identity | Conforms to structure | Conforms |
| Purity (HPLC) | ≥ 98.0% (Area Normalization) | 99.2% |
| Purity (qNMR) | Report Value | 99.1% (w/w) |
| Mass Spectrum | Conforms to expected m/z | Conforms |
| Water Content (Karl Fischer) | ≤ 1.0% | 0.3% |
| Residual Solvents (GC-HS) | Meets USP <467> requirements | Conforms |
| Appearance | White to off-white powder | Conforms |
Comparative Purity Analysis: HPLC vs. qNMR
The purity of the reference standard was independently assessed using two orthogonal quantitative methods: HPLC with UV detection and ¹H-qNMR. A summary of the results is presented below, followed by detailed experimental protocols.
| Analytical Method | Purity Result | Key Advantages | Key Limitations |
| HPLC (Area %) | 99.15% | High sensitivity for detecting impurities, excellent separation of related compounds. | Assumes all impurities have a similar response factor to the main compound. |
| ¹H-qNMR (w/w) | 99.08% | Provides a direct, primary measure of purity without reliance on a separate standard of the same compound; structurally informative. | Lower sensitivity for detecting minor impurities compared to HPLC. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol describes a reversed-phase HPLC method for the determination of the purity of this compound by area normalization.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Column: Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% Formic Acid.
-
Gradient Program:
Time (min) %B 0 50 20 95 25 95 26 50 | 30 | 50 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 1.0 mg of the this compound standard.
-
Dissolve in 1.0 mL of acetonitrile to achieve a concentration of 1.0 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
Data Analysis: The purity is calculated using the area normalization method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.
comparative study of extraction methods for dihydrooroselol coumarins
For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. Dihydrooroselol and its derivatives, a class of angular dihydropyranocoumarins found predominantly in plants of the Apiaceae family (e.g., Peucedanum species), have garnered interest for their potential pharmacological activities. The choice of extraction method significantly impacts the yield, purity, and environmental footprint of the process. This guide provides a comparative analysis of common and modern techniques for extracting these valuable coumarins, supported by experimental data and detailed protocols.
Comparative Analysis of Extraction Methods
The selection of an optimal extraction method for dihydrooroselol coumarins hinges on a balance between efficiency, solvent consumption, time, and the thermal stability of the target compounds. Below is a summary of quantitative data from studies on coumarin (B35378) extraction, providing a comparative perspective on the performance of various techniques. It is important to note that data specifically for dihydrooroselol is limited; therefore, data for related coumarins from relevant plant sources are included to provide a valuable proxy for performance.
Table 1: Quantitative Comparison of Coumarin Extraction Methods
| Extraction Method | Plant Material | Target Coumarin(s) | Solvent | Key Parameters | Yield/Efficiency | Reference |
| Soxhlet Extraction | Tagetes erecta L. flowers | Polyphenols | Methanol | 8 hours | 4.03 - 4.89% (extract yield) | [1][2] |
| Peucedanum tauricum fruits | Methoxyfuranocoumarins | Petroleum Ether | Not specified | 12.28% (crude extract) | [3] | |
| Ultrasound-Assisted Extraction (UAE) | Peucedanum decursivum | Total Coumarins | Deep Eutectic Solvent | 50 min, 60°C, 300 W | 2.65% | [4] |
| Tagetes erecta L. flowers | Polyphenols | Methanol | 30 min, 40 kHz | 6.83 - 7.51% (extract yield) | [1][2] | |
| Mikania glomerata leaves | Coumarin | Ethanol (B145695):Water (1:1) | 20 min, sonication | 78.73% of total in first extraction | [5] | |
| Microwave-Assisted Extraction (MAE) | Cinnamomum cassia bark | Coumarin | Water | 2-12 min, 70-95°C | Temperature and time dependent | [6] |
| Pomelo flavedo | Polyphenols, Flavonoids | Ethanol | 25 min, 150 W | ~80-86% recovery | [7] | |
| Supercritical Fluid Extraction (SFE) | Pterocaulon polystachyum | Coumarins | Supercritical CO₂ | 2 h, 60°C, 240 bar | Not specified, cytotoxic extract obtained | [8] |
| Pressurized Liquid Extraction (PLE) | Peucedanum luxurians fruits | Peucedanin | Dichloromethane | 10 min, 100°C | 4563.94 mg/100 g | [9] |
Experimental Workflow and Methodologies
The general workflow for the extraction and isolation of dihydrooroselol coumarins involves several key stages, from sample preparation to the final analysis.
Detailed Experimental Protocols
Below are representative protocols for each major extraction technique, synthesized from established methodologies for coumarin extraction.
Conventional Method: Soxhlet Extraction
Soxhlet extraction is a traditional and exhaustive method but can be time-consuming and may degrade thermolabile compounds.
-
Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, condenser.
-
Protocol:
-
Place 10-20 g of dried, powdered plant material into a cellulose (B213188) thimble.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with a suitable solvent (e.g., methanol, ethanol, or petroleum ether) to approximately two-thirds of its volume.[3]
-
Assemble the apparatus and heat the solvent to its boiling point.
-
Allow the extraction to proceed for 6-8 hours, completing multiple extraction cycles.[1][10]
-
After extraction, cool the apparatus and collect the solvent containing the extract.
-
Concentrate the extract using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Modern Method: Ultrasound-Assisted Extraction (UAE)
UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[4]
-
Apparatus: Ultrasonic bath or probe sonicator, extraction vessel (e.g., Erlenmeyer flask).
-
Protocol:
-
Weigh 2-5 g of powdered plant material and place it in an Erlenmeyer flask.[11]
-
Add a specified volume of solvent (e.g., 50% hydroalcoholic solution) to achieve a desired solid-to-liquid ratio (e.g., 1:15 g/mL).[4]
-
Place the flask in an ultrasonic bath or insert the sonicator probe into the mixture.
-
Sonicate the mixture at a controlled frequency (e.g., 40 kHz) and power (e.g., 300 W) for a specified duration (e.g., 20-50 minutes).[4][5]
-
Maintain a constant temperature (e.g., 40-60°C) during sonication.[4]
-
After extraction, filter the mixture to separate the extract from the plant residue.
-
Concentrate the filtrate using a rotary evaporator.
-
Modern Method: Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and plant matrix, leading to rapid cell rupture and compound release. This method is known for its high speed and efficiency.[6]
-
Apparatus: Microwave extraction system (closed or open vessel), extraction vessel.
-
Protocol:
-
Place 1-4 g of powdered plant material into the microwave extraction vessel.
-
Add a suitable solvent (e.g., ethanol, water) to achieve a high solvent-to-sample ratio (e.g., 20:1 mL/g).[7]
-
Seal the vessel (if using a closed system) and place it in the microwave reactor.
-
Apply microwave power (e.g., 150-215 W) for a short duration (e.g., 2-25 minutes).[7][12]
-
Control the temperature to prevent degradation of the target compounds.
-
After the extraction cycle, allow the vessel to cool before opening.
-
Filter the extract and concentrate it using a rotary evaporator.
-
Green Technology: Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, typically CO₂, as the extraction solvent. It is highly selective and environmentally friendly, as the solvent is easily removed post-extraction.
-
Apparatus: Supercritical fluid extractor.
-
Protocol:
-
Load the extraction vessel with 20-30 g of powdered plant material.
-
Pressurize the system with CO₂ and heat it to supercritical conditions (e.g., >74 bar and >31°C). Optimal conditions for coumarins may be higher (e.g., 240 bar and 60°C).[8]
-
Maintain a constant flow rate of supercritical CO₂ through the vessel for the extraction period (e.g., 2 hours).[8]
-
The extract-laden fluid is then passed into a separator where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and the extract to precipitate.
-
Collect the crude extract from the separator. A co-solvent like ethanol may be added to the CO₂ to enhance the extraction of more polar coumarins.
-
Logical Relationships in Method Selection
The choice of extraction method is a multi-factorial decision, balancing competing priorities of yield, purity, cost, and environmental impact.
Conclusion
The extraction of dihydrooroselol coumarins can be approached through various techniques, each with distinct advantages and disadvantages.
-
Soxhlet extraction , while thorough, is slow and energy-intensive, posing a risk to heat-sensitive molecules.
-
Ultrasound-Assisted Extraction (UAE) offers a significant improvement in efficiency and is well-suited for thermolabile compounds due to lower operating temperatures.[4]
-
Microwave-Assisted Extraction (MAE) provides the highest throughput with exceptionally short extraction times, though careful temperature control is necessary.[7]
-
Supercritical Fluid Extraction (SFE) represents the greenest approach, eliminating organic solvent waste and yielding high-purity extracts, but requires specialized equipment.[8]
For researchers prioritizing speed and efficiency, MAE and UAE are superior choices. For applications demanding high purity and adherence to green chemistry principles, SFE is the optimal method. The selection should be guided by the specific research goals, available resources, and the scale of the extraction. Subsequent purification, typically involving chromatographic techniques, remains a crucial step for isolating pure dihydrooroselol for further study.
References
- 1. Ultrasound‐assisted extraction versus traditional Soxhlet apparatus for the obtention of polyphenols, carotenoids and tocopherols from Tagetes erecta L. flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrasound-assisted extraction versus traditional Soxhlet apparatus for the obtention of polyphenols, carotenoids and tocopherols from Tagetes erecta L. flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Separation of the Methoxyfuranocoumarins Peucedanin, 8-Methoxypeucedanin, and Bergapten by Centrifugal Partition Chromatography (CPC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrasonic-Assisted Efficient Extraction of Coumarins from Peucedanum decursivum (Miq.) Maxim Using Deep Eutectic Solvents Combined with an Enzyme Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Extraction time and temperature affect the extraction efficiencies of coumarin and phenylpropanoids from Cinnamomum cassia bark using a microwave-assisted extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Assessing the Off-Target Effects of 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol: A Comparative Guide for Researchers
Introduction
3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol is an angular furanocoumarin, a class of natural products known for a wide range of biological activities.[1][2] A thorough understanding of a compound's off-target effects is crucial for the development of safe and effective therapeutics.[3] Due to the limited availability of specific off-target data for this compound, this guide provides a comparative framework based on the known biological activities and off-target profiles of the broader coumarin (B35378) and oroselol (B192014) derivative families. This approach allows for an informed assessment of potential off-target liabilities and guides future experimental investigation.
Coumarins have been reported to exhibit a multitude of pharmacological effects, including anticancer, anti-inflammatory, anticoagulant, and antimicrobial activities.[4][5][6][7] This broad bioactivity suggests that coumarin derivatives can interact with multiple cellular targets. Their mechanisms of action often involve the modulation of various signaling pathways, such as the PI3K/AKT, NF-κB, and MAPK pathways.[4][8][9][10]
This guide will compare the potential off-target profiles of coumarin derivatives, present detailed experimental protocols for assessing these effects, and provide visualizations of relevant signaling pathways and experimental workflows.
Comparative Analysis of Potential Off-Target Effects of Coumarin Derivatives
The following table summarizes the known biological activities and affected signaling pathways of selected coumarin derivatives. This data can be used to infer the potential off-target profile of structurally related compounds like this compound.
| Compound Class/Derivative | Primary Investigated Activity | Potential Off-Target Pathways/Targets | Reported IC50 Values (if available) |
| Oroselol | Anticancer (Oral Cancer) | PI3K/AKT signaling, Autophagy | Viability of SSC-4 cells reduced to ~20% at 120 µM[1] |
| Scopoletin Derivatives | Anticancer (Breast, Colorectal) | Not specified | IC50 < 2 µM in MCF-7, MDA-MB-231, and HT29 cells[5] |
| Warfarin (Biscoumarin) | Anticoagulant | Vitamin K epoxide reductase complex | Not applicable for off-target comparison |
| General Coumarins | Anti-inflammatory | NF-κB, MAPK, JAK/STAT, Toll-like receptors[4] | Not specified |
| General Coumarins | Anticancer | PI3K/AKT/mTOR, Microtubule polymerization, Carbonic Anhydrase[10][11] | IC50 values range from 4 µM to >200 µM in various cancer cell lines[10] |
| ZN014 & ZN015 (Synthetic) | Neuroprotective (Alzheimer's) | Caspase-1, Acetylcholinesterase (AChE), TRKB/ERK/AKT signaling[12] | Not specified |
Experimental Protocols for Off-Target Assessment
A comprehensive evaluation of off-target effects involves a multi-pronged approach combining in vitro biochemical assays, cell-based assays, and proteome-wide analyses.
In Vitro Kinase Profiling
This is a critical first step to identify unintended interactions with protein kinases, a common source of off-target effects for many small molecules.[13]
Protocol: Radiometric Kinase Assay [13]
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound (e.g., this compound) in DMSO. A typical starting concentration is 100 µM with 10-point, 3-fold serial dilutions.[13]
-
Prepare a reaction mixture containing a purified recombinant kinase, a specific peptide or protein substrate, and a kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).[13]
-
-
Inhibitor Pre-incubation:
-
Kinase Reaction Initiation:
-
Initiate the reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be close to the Kₘ for each kinase to ensure accurate IC₅₀ determination.[13]
-
-
Reaction Quenching and Detection:
-
After a defined incubation period, stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.[13]
-
-
Data Analysis:
Receptor-Ligand Binding Assays
These assays are essential for identifying interactions with cell surface and intracellular receptors.[3][14]
Protocol: Radioligand Binding Assay [15][16]
-
Membrane Preparation:
-
Prepare cell membranes from cells or tissues expressing the receptor of interest.
-
-
Binding Reaction:
-
In a microplate, combine the cell membranes, a radiolabeled ligand known to bind the receptor, and various concentrations of the test compound or a known unlabeled ligand (for competition).
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through a filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters to remove non-specifically bound radioactivity.
-
-
Detection:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Generate competition curves by plotting the bound radioactivity against the concentration of the test compound.
-
Calculate the Ki (inhibition constant) or IC₅₀ value to determine the binding affinity of the test compound for the receptor.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement and identify off-targets within a cellular context by measuring changes in protein thermal stability upon ligand binding.[17][18][19]
Protocol: Western Blot-based CETSA [17][20][21]
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified duration (e.g., 1-2 hours) at 37°C.[13]
-
-
Heat Challenge:
-
Cell Lysis and Protein Solubilization:
-
Protein Quantification and Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the protein of interest, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.[17]
-
-
Data Analysis:
-
Quantify the band intensities for the protein of interest at each temperature.
-
Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[21]
-
Visualizations
Experimental and Logical Workflows
Caption: Workflow for assessing the off-target effects of a test compound.
Signaling Pathways
Caption: The PI3K/AKT signaling pathway, a potential off-target for coumarins.
References
- 1. View of Antiproliferative activity of an angular furanocoumarin-oroselol in human oral cancer cells is mediated via autophagy induction, inhibition of cell migration, invasion, and downregulation of PI3K/AKT signalling pathway | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 2. Antiproliferative activity of an angular furanocoumarin-oroselol in human oral cancer cells is mediated via autophagy induction, inhibition of cell migration, invasion, and downregulation of PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Antiangiogenic Effects of Coumarins against Cancer: From Chemistry to Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. jbino.com [jbino.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Receptor-Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 15. revvity.com [revvity.com]
- 16. Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 1. Bicyclo[2.2.1]heptane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. news-medical.net [news-medical.net]
- 20. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 21. annualreviews.org [annualreviews.org]
In Vivo Validation of 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol: A Comparative Analysis
Currently, there is a significant gap in the scientific literature regarding the in vivo validation of in vitro findings for the natural compound 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol. Extensive searches of available scientific databases and research publications have not yielded any specific experimental data on this particular molecule. Therefore, a direct comparison guide based on its validated biological activities cannot be compiled at this time.
This guide aims to provide a framework for such a comparison, outlining the necessary experimental data and protocols that would be required to validate potential in vitro findings in a living organism. While specific data for this compound is unavailable, this document will discuss the general methodologies and comparative analyses that are standard in the field of drug discovery and natural product research, using related coumarin (B35378) compounds as illustrative examples.
Hypothetical In Vitro Activity and Potential In Vivo Validation
For the purpose of this guide, let us hypothesize a potential in vitro finding for this compound. As many coumarin derivatives have demonstrated anti-inflammatory and anti-cancer properties, we will proceed with the hypothetical scenario that in vitro studies have shown this compound to be a potent inhibitor of the NF-κB signaling pathway in cancer cell lines.
Data Presentation: A Comparative Framework
Should data become available, a clear and concise presentation would be crucial for comparative analysis. The following tables are examples of how such data could be structured.
Table 1: Comparative In Vitro Anti-inflammatory Activity
| Compound | Cell Line | IC50 (µM) on NF-κB Inhibition | Key Pro-inflammatory Cytokine Reduction (e.g., TNF-α, IL-6) |
| This compound | e.g., RAW 264.7 | Data Not Available | Data Not Available |
| Alternative 1 (e.g., Warfarin) | e.g., RAW 264.7 | Relevant Data | Relevant Data |
| Alternative 2 (e.g., Osthole) | e.g., RAW 264.7 | Relevant Data | Relevant Data |
Table 2: Comparative In Vivo Anti-inflammatory Efficacy
| Compound | Animal Model (e.g., LPS-induced sepsis in mice) | Dosage | Route of Administration | Reduction in Serum Cytokines (e.g., TNF-α, IL-6) (%) | Histopathological Improvement in Target Organ |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Alternative 1 (e.g., Warfarin) | Relevant Data | Relevant Data | Relevant Data | Relevant Data | Relevant Data |
| Alternative 2 (e.g., Osthole) | Relevant Data | Relevant Data | Relevant Data | Relevant Data | Relevant Data |
Experimental Protocols: A Methodological Overview
Detailed and reproducible experimental protocols are fundamental to the validation process. Below are generalized methodologies for key experiments that would be necessary to link in vitro observations to in vivo efficacy.
In Vitro NF-κB Inhibition Assay
-
Cell Culture: Maintain a relevant cell line (e.g., a human cancer cell line known for NF-κB activation) in appropriate media and conditions.
-
Treatment: Seed cells and treat with varying concentrations of this compound or alternative compounds for a specified duration.
-
NF-κB Activation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).
-
Luciferase Reporter Assay: For cells transfected with an NF-κB luciferase reporter construct, measure luminescence as an indicator of NF-κB transcriptional activity.
-
Western Blot Analysis: Lyse the cells and perform western blotting to measure the phosphorylation of key proteins in the NF-κB pathway (e.g., IκBα, p65).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for NF-κB inhibition.
In Vivo Animal Model of Inflammation
-
Animal Model: Utilize a standard animal model of inflammation, such as carrageenan-induced paw edema in rats or lipopolysaccharide (LPS)-induced systemic inflammation in mice.
-
Dosing and Administration: Administer this compound or alternative compounds at various doses and through a clinically relevant route (e.g., oral gavage, intraperitoneal injection).
-
Induction of Inflammation: Induce inflammation at a set time point relative to compound administration.
-
Measurement of Edema: In the paw edema model, measure the paw volume at regular intervals.
-
Cytokine Analysis: In the systemic inflammation model, collect blood samples to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Histopathology: At the end of the experiment, harvest relevant tissues (e.g., paw tissue, lung, liver) for histopathological analysis to assess tissue damage and inflammatory cell infiltration.
-
Data Analysis: Statistically compare the outcomes in treated groups to the vehicle control group.
Visualization of Key Processes
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Caption: A generalized workflow for in vivo validation.
Safety Operating Guide
Proper Disposal of 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol: A Guide for Laboratory Professionals
The proper management and disposal of chemical waste are critical for ensuring personnel safety and environmental protection. For a specific natural product like 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol, which lacks a dedicated SDS, a cautious approach based on the handling of similar coumarin (B35378) compounds and general hazardous waste is required.[1][2]
Immediate Safety and Handling Protocols
Before beginning any disposal process, it is essential to employ appropriate personal protective equipment (PPE) to minimize exposure.[3]
Required Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[4]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against splashes or airborne particles.[1][4]
-
Lab Coat: A lab coat or other protective clothing must be worn to prevent skin exposure.[1][4]
-
Respiratory Protection: If there is a risk of generating dust from the solid compound, a dust respirator should be used.[1][4]
In Case of a Spill:
For minor spills, utilize dry clean-up procedures to prevent the generation of dust. The spilled solid should be carefully swept or vacuumed and placed into a suitable, labeled container for disposal.[4] For larger spills, alert your institution's safety personnel immediately.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with institutional policies and hazardous waste regulations. Never dispose of this chemical down the sink or in the regular trash.[5][6][7]
-
Waste Identification and Segregation:
-
Treat all unused or surplus this compound and any materials heavily contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves) as hazardous waste.[1]
-
Collect this waste separately. Do not mix it with other waste streams unless explicitly permitted by your institution's EHS department, as incompatible chemicals can react violently.[8]
-
-
Waste Collection and Containment:
-
Place the chemical waste into a designated, sealable hazardous waste container.[2][9]
-
The container must be made of a material that is compatible with the waste. If the compound is dissolved in a solvent, the container must be compatible with that solvent.[2][5]
-
Ensure the container is kept closed with a tight-fitting lid except when adding waste.[8]
-
-
Labeling:
-
Storage:
-
Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA).[5][9] This area must be at or near the point of waste generation and under the control of laboratory personnel.[5][9]
-
Use secondary containment, such as a tray or bin, to capture any potential leaks.[5][8]
-
Adhere to your institution's limits on the volume of waste (e.g., maximum of 55 gallons) and the accumulation time (e.g., up to 6 or 12 months) in the SAA.[9][10]
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup for the hazardous waste.[2][9]
-
Do not attempt to treat or dispose of the chemical yourself. Disposal should be handled by licensed professional waste disposal services, which typically use methods like high-temperature chemical incineration.[4]
-
Quantitative Data and Experimental Protocols
Since no specific SDS is available for this compound, quantitative data regarding its toxicity, flammability, and reactivity are not available. The primary experimental protocol is the step-by-step disposal procedure outlined above. The core principle is to manage this compound as a hazardous waste of unknown toxicity and to follow established institutional and regulatory guidelines for chemical waste management.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. benchchem.com [benchchem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. nswai.org [nswai.org]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Logistical Guidance for Handling 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential when handling 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol, as coumarin-class compounds can be toxic if swallowed and may cause skin irritation or allergic reactions.[4][5]
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn. Inspect for tears or punctures before use.[3] |
| Eye/Face Protection | Safety glasses or goggles | Should be worn at all times in the laboratory where chemicals are handled.[3] |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect skin and personal clothing.[3] |
| Respiratory Protection | Chemical respirator with organic dust cartridge | Recommended when handling the powder outside of a ventilated enclosure to avoid the inhalation of dust.[4][5] |
Operational Plan: Step-by-Step Handling Procedures
Engineering Controls: All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated chemical fume hood to minimize exposure.[3][4]
Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (gloves and safety glasses) when opening the package.
-
Verify that the container is properly labeled and sealed.
Storage:
-
Store the compound in a tightly sealed container in a cool, well-ventilated area.[5]
-
Recommended storage temperature is between 2-8°C for up to 24 months.[6]
-
For solutions, it is recommended to prepare them on the day of use. If stock solutions are necessary, store them as aliquots in tightly sealed vials at -20°C for up to two weeks.[6]
Handling and Experimental Use:
-
Before handling, ensure all required PPE is correctly worn.
-
Allow the product to equilibrate to room temperature for at least 1 hour before use.[6]
-
If the compound is a solid, gently shake the vial to ensure the contents are at the bottom. For liquid products, centrifuge at 200-500 RPM to gather the liquid.[6]
-
Avoid creating dust when handling the solid.[3]
-
Wash hands thoroughly after handling, even if gloves were worn.[4]
-
Do not eat, drink, or smoke in the laboratory.[4]
Spill Response:
-
In the event of a small spill, alert others in the vicinity.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[3]
-
Collect the absorbed material into a clearly labeled container for chemical waste.[5]
-
Wash the contaminated area with water.[5]
Disposal Plan
All waste materials, including the compound itself, contaminated absorbents, and empty containers, must be disposed of as hazardous waste.[5] Dispose of contents and containers in accordance with local, regional, national, and international regulations.[5][7]
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Generalized signaling pathway for a coumarin derivative.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
